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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1H-Indazol-7-yl)-hydrazine Hydrochloride: Chemical Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract (1H-Indazol-7-yl)-hydrazine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry. As a derivative of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-7-yl)-hydrazine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, a privileged structure in numerous pharmacologically active agents, this compound serves as a valuable building block for the synthesis of novel drug candidates.[1][2][3] The presence of a reactive hydrazine moiety at the 7-position of the indazole ring offers a versatile handle for the construction of more complex molecular architectures, particularly through the formation of hydrazones and subsequent cyclization reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a plausible synthetic route for (1H-Indazol-7-yl)-hydrazine hydrochloride, alongside a discussion of its potential applications and safe handling procedures.

Chemical Structure and Properties

(1H-Indazol-7-yl)-hydrazine hydrochloride is the hydrochloride salt of 7-hydrazinyl-1H-indazole. The core of the molecule is an indazole ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[4] The hydrazine group (-NHNH2) is attached to the 7-position of this indazole ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Caption: Chemical structure of (1H-Indazol-7-yl)-hydrazine hydrochloride.

Physicochemical Properties

PropertyValueSource
CAS Number 2602564-53-2[5]
Molecular Formula C7H9ClN4[5]
Molecular Weight 184.63 g/mol [5]
Appearance Expected to be a solid-
Solubility Expected to be soluble in water and polar organic solvents-
Melting Point Not available-

Synthesis and Characterization

Hypothetical Synthetic Pathway:

dot graph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#202124"]; bgcolor="#F1F3F4";

} Caption: Proposed synthetic workflow for (1H-Indazol-7-yl)-hydrazine hydrochloride.

Exemplary Experimental Protocol:

This protocol is hypothetical and should be optimized and performed with appropriate safety precautions by qualified personnel.

Step 1: Diazotization of 7-Amino-1H-indazole

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 7-amino-1H-indazole (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of 7-amino-1H-indazole, maintaining the temperature below 5 °C. The addition should be slow enough to control any exotherm and gas evolution.

  • After the addition is complete, stir the resulting solution of the diazonium salt at 0-5 °C for an additional 30 minutes. This solution should be used immediately in the next step.

Causality Behind Experimental Choices: The use of a low temperature (0-5 °C) is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures. The slow, dropwise addition of sodium nitrite prevents a rapid, uncontrolled reaction and potential side product formation.

Step 2: Reduction to (1H-Indazol-7-yl)-hydrazine hydrochloride

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.

  • Cool this reducing solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution. The rate of addition should be controlled to manage any temperature increase.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • The resulting precipitate of (1H-Indazol-7-yl)-hydrazine hydrochloride can be collected by filtration.

  • Wash the solid product with a small amount of cold ethanol or diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain the final compound.

Causality Behind Experimental Choices: Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to hydrazines. The use of a stoichiometric excess of the reducing agent ensures complete conversion of the intermediate. The final product is expected to precipitate from the acidic solution as the hydrochloride salt.

Characterization:

Due to the lack of specific published data for (1H-Indazol-7-yl)-hydrazine hydrochloride, the following are expected spectroscopic characteristics based on the analysis of similar indazole derivatives found in the literature.[5][9][10]

  • ¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling patterns will be indicative of their positions. Signals for the N-H protons of the indazole ring and the hydrazine group would also be present, likely as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the bicyclic indazole system.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₈N₄) and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (of both the indazole and hydrazine groups), C=C and C=N stretching of the aromatic system, and N-H bending vibrations.

Applications in Research and Drug Development

The indazole nucleus is a key pharmacophore found in a variety of therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2][3] (1H-Indazol-7-yl)-hydrazine hydrochloride, with its reactive hydrazine group, is a valuable intermediate for the synthesis of a diverse range of indazole-based compounds.

The primary application of this compound is in the construction of more complex heterocyclic systems. The hydrazine moiety can readily react with aldehydes and ketones to form hydrazones. These hydrazone intermediates can then undergo intramolecular cyclization reactions to form various fused heterocyclic systems, such as pyrazolo[4,3-h]quinazolines, which are also of interest in medicinal chemistry.[11][12][13]

dot graph "Applications" { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#202124"]; bgcolor="#F1F3F4";

} Caption: Role as a synthetic intermediate in drug development.

Reactivity and Handling

Reactivity:

The chemical reactivity of (1H-Indazol-7-yl)-hydrazine hydrochloride is primarily dictated by the hydrazine group and the indazole ring system.

  • Hydrazine Group: This is a nucleophilic functional group that readily undergoes condensation reactions with carbonyl compounds. It can also be acylated and sulfonylated. The hydrazine moiety can be oxidized, and care should be taken to avoid strong oxidizing agents.

  • Indazole Ring: The indazole ring is an aromatic system and can undergo electrophilic substitution reactions, although the position of substitution will be influenced by the existing hydrazine group and the electronic nature of the ring.

Safe Handling and Storage:

Given that the target compound is a hydrazine derivative and a hydrochloride salt, appropriate safety precautions are essential. The following recommendations are based on the safety data for hydrazine hydrochloride and general handling procedures for potentially hazardous research chemicals.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(1H-Indazol-7-yl)-hydrazine hydrochloride is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While specific experimental data for this compound is scarce in the public domain, its synthesis is achievable through established chemical transformations. Its utility in medicinal chemistry is underscored by the proven importance of the indazole scaffold in numerous approved drugs. Researchers working with this compound should proceed with a thorough understanding of its potential reactivity and adhere to strict safety protocols. This guide provides a foundational understanding of the chemical nature, synthetic considerations, and potential applications of (1H-Indazol-7-yl)-hydrazine hydrochloride to aid in its effective and safe use in a research and development setting.

References

  • 4drugdiscovery.com. (1H-Indazol-7-yl)-hydrazine hydrochloride. Available at: [Link]

  • DC Fine Chemicals. Safety Data Sheet. Available at: [Link]

  • 4drugdiscovery.com. (1H-Indazol-7-yl)-hydrazine. Available at: [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • RSC.org. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • PubMed. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. Available at: [Link]

  • ResearchGate. Synthesis of pyrazolo[4',3':5,6]pyrido[2,3‐h]quinazolines 4. Available at: [Link]

  • NIH. Synthesis and Antimicrobial Screening of Pyrazolo-3-Aryl Quinazolin-4(3H)ones. Available at: [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • NIST WebBook. 1H-indazole hydrochloride. Available at: [Link]

  • American Elements. 6-Hydrazinyl-1H-indazole tetrahydrochloride. Available at: [Link]

  • Wikipedia. Indazole. Available at: [Link]

  • Beilstein Journals. Supporting Information Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ort. Available at: [Link]

  • Unacademy. Diazotization Reaction Mechanism. Available at: [Link]

  • BYJU'S. Diazotization Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

Sources

Exploratory

safety data sheet (SDS) for (1H-Indazol-7-yl)-hydrazine hydrochloride

An In-Depth Technical Guide to the Safe Handling of (1H-Indazol-7-yl)-hydrazine hydrochloride Foreword: A Proactive Approach to Chemical Safety The guidance herein is synthesized from established safety data for structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of (1H-Indazol-7-yl)-hydrazine hydrochloride

Foreword: A Proactive Approach to Chemical Safety

The guidance herein is synthesized from established safety data for structurally similar and highly hazardous compounds, primarily hydrazine, its salts (hydrazine hydrochloride, hydrazine dihydrochloride), and related derivatives.[1][2][3][4][5] The core chemical entity, hydrazine, is a well-documented toxic, corrosive, and potentially carcinogenic substance.[3][4][6] Therefore, it is imperative to handle (1H-Indazol-7-yl)-hydrazine hydrochloride with the assumption that it carries a similar or potentially enhanced hazard profile. This guide is intended for researchers, scientists, and drug development professionals who are trained in handling hazardous materials.

Hazard Identification and Risk Assessment: Understanding the Threat

The primary risk associated with (1H-Indazol-7-yl)-hydrazine hydrochloride stems from its hydrazine moiety. Hydrazine and its salts are classified with severe hazard warnings under the Globally Harmonized System (GHS).

1.1 Anticipated GHS Hazard Classification

Based on analogous compounds, the following hazards should be assumed:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowed[7]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[8]
Acute Toxicity, InhalationCategory 2/3H330/H331: Fatal or Toxic if inhaled[8]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[8][9]
Serious Eye DamageCategory 1H318: Causes serious eye damage[8]
Respiratory/Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][8]
CarcinogenicityCategory 1BH350: May cause cancer[4][8]
Aquatic Toxicity (Acute)Category 1H400: Very toxic to aquatic life[6]
Aquatic Toxicity (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[1][8]

1.2 Expert Analysis of Core Risks

  • Systemic Toxicity: The paramount danger is acute toxicity through all routes of exposure—inhalation, skin absorption, and ingestion.[6][8] Hydrazine compounds can cause severe damage to the liver, kidneys, and central nervous system.[10] Symptoms of exposure can include dizziness, nausea, headache, and in severe cases, seizures and coma.[4][11]

  • Corrosivity: Direct contact with the solid or solutions can cause severe chemical burns to the skin and eyes, potentially leading to permanent eye damage.[4][6] The hydrochloride salt form may exacerbate this corrosive nature.

  • Carcinogenicity: Hydrazine is classified by multiple regulatory bodies as a probable human carcinogen (Group B2).[11] This long-term health risk necessitates the most stringent controls to minimize any level of exposure.

  • Sensitization: Repeated skin contact may lead to allergic sensitization, where subsequent low-level exposures can trigger a significant allergic reaction.[2][10]

Laboratory Handling and Exposure Control

A multi-layered approach to safety, prioritizing engineering controls, supplemented by rigorous administrative procedures and personal protective equipment (PPE), is mandatory.

2.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of (1H-Indazol-7-yl)-hydrazine hydrochloride, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[2][3][12] This is critical to prevent inhalation of airborne particles or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][3]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.[3][10]

2.2 Personal Protective Equipment (PPE): The Last Barrier

PPE must be selected based on the high-risk nature of this compound.

  • Hand Protection: Use double-gloving. Wear two pairs of chemically resistant gloves, such as neoprene or nitrile.[3] Consult the glove manufacturer's resistance chart. Change gloves immediately if contamination is suspected.[3]

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield are required to protect against splashes and airborne particles.[3]

  • Body Protection: A fire-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[3] Disposable sleeves can provide additional protection.

  • Respiratory Protection: For situations with a higher risk of aerosol generation or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) is necessary.[3][4] All users must be fit-tested and trained in respirator use.[3]

2.3 Safe Handling Workflow

The following diagram illustrates the mandatory workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_sds Review Safety Guide (Assume Max Hazard) prep_ppe Don Full PPE (Double Gloves, Goggles, Face Shield) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound (Use secondary containment) prep_hood->handle_weigh handle_transfer Perform Transfers (Use spark-proof tools if applicable) handle_weigh->handle_transfer handle_reaction Set up Reaction handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware & Surfaces in Hood handle_reaction->clean_decontaminate clean_waste Segregate & Label Hazardous Waste clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly (Gloves last) clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash caption Fig 1. Safe Handling Workflow

Caption: Fig 1. Mandatory workflow from preparation to cleanup.

Emergency Procedures: A Validated Response System

Immediate and correct response to an emergency is critical to mitigating harm.

3.1 First-Aid Measures

Medical attention must be sought immediately in all cases of exposure.[2][10][13][14]

  • Inhalation: Immediately move the affected person to fresh air.[2][13][14] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth.[2][12][14]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with copious amounts of water for at least 15-30 minutes.[4][10][12][13]

  • Eye Contact: Immediately flush eyes with large volumes of water for at least 30 minutes, holding the eyelids open.[4][10][12][13][15] Remove contact lenses if it is safe to do so.[13]

  • Ingestion: Do NOT induce vomiting.[10][12][14][16] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13]

3.2 Accidental Release Measures

  • Small Spill: Evacuate the immediate area.[12] Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[12] Do not use combustible materials like sawdust.[16] Carefully collect the material into a sealed, labeled container for hazardous waste disposal.[12]

  • Large Spill: Evacuate the entire laboratory and alert emergency personnel.[12] Prevent the spill from entering drains or waterways.[2][12][13]

3.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[12][13] A water spray can be used to cool containers and knock down vapors.[12][13]

  • Specific Hazards: Combustion will produce toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride.[2] Containers may explode if heated.[12]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][12][13]

3.4 Emergency Response Logic

G start Emergency Event spill Spill / Release start->spill exposure Personnel Exposure start->exposure fire Fire start->fire spill_size Is spill large or uncontained? spill->spill_size exposure_type Route of Exposure? exposure->exposure_type fire_size Is fire small & containable? fire->fire_size evacuate_lab Evacuate Lab Call Emergency Services spill_size->evacuate_lab Yes contain_spill Don Full PPE Contain with Inert Material Collect for Disposal spill_size->contain_spill No skin_eye Remove Clothing Flush with Water (15+ min) Seek Immediate Medical Aid exposure_type->skin_eye Skin/Eye inhale Move to Fresh Air Administer O2 if needed Seek Immediate Medical Aid exposure_type->inhale Inhalation ingest Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Aid exposure_type->ingest Ingestion use_extinguisher Use Appropriate Extinguisher (Dry Powder, CO2, Foam) fire_size->use_extinguisher Yes evacuate_fire Activate Alarm Evacuate Area Call Fire Department fire_size->evacuate_fire No caption Fig 2. Emergency Response Decision Tree

Caption: Fig 2. Decision-making guide for emergency situations.

Storage, Stability, and Disposal

4.1 Storage and Stability

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][14] The storage area should be a designated, locked cabinet or room accessible only to authorized personnel.[8][13]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases to prevent exothermic or violent reactions.[1][3] Also, keep away from heat, sparks, and open flames.[3][12][17]

  • Stability: The compound is expected to be chemically stable under recommended storage conditions.[1] However, many hydrazine derivatives are air-sensitive. Storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[3]

4.2 Waste Disposal

  • Procedure: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2][13]

  • Regulations: Dispose of waste in accordance with all local, state, and federal regulations.[2][13] Do not dispose of it down the drain.[2][12]

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28). TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13). Fisher Scientific.
  • Safety Data Sheet - DC Fine Chemicals. (2024, November 4). DC Fine Chemicals.
  • Safety Data Sheet - Fisher Scientific. (2014, September 3). Fisher Scientific.
  • Safety Data Sheet - Ricca Chemical Company. (2026, January 9). Ricca Chemical Company.
  • Hydrazine Hydrate 7.
  • Hydrazine - Risk Management and Safety. University of Notre Dame.
  • Hydrazine - Hazardous Substance Fact Sheet. (2009, November). New Jersey Department of Health.
  • SAFETY DATA SHEET - Spectrum Chemical. (2020, November 18). Spectrum Chemical.
  • Safety Data Sheet - Cayman Chemical. (2025, October 15). Cayman Chemical.
  • Material Safety Data Sheet - Hydrazine dihydrochloride - Cole-Parmer. (2006, March 22). Cole-Parmer.
  • ICSC 0281 - HYDRAZINE - International Chemical Safety Cards (ICSCs).
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11). Spectrum Chemical.
  • Hydrazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Merck Millipore. (2025, November 11). Merck Millipore.
  • Hydrazine | EPA.
  • HAZARD ASSESSMENT REPORT Hydrazine. Ministry of the Environment, Japan.
  • Hydrazine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, March 2). AICIS.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • Substance Information - ECHA - European Union. (2023, June 9). European Chemicals Agency.
  • Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem.
  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis - Benchchem. Benchchem.
  • Material Safety Data Sheet - Hydrazine dihydrochloride, 99% - Cole-Parmer. Cole-Parmer.
  • Toxicological Profile for Hydrazines - GovInfo. Agency for Toxic Substances and Disease Registry.
  • (1H-Indazol-7-yl)-hydrazine hydrochloride - 4drugdiscovery.com. 4drugdiscovery.com.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (2022, February 6). Sami Publishing Company.
  • An efficient synthesis of 1- H indazoles | Request PDF - ResearchGate. (2025, August 6).

Sources

Foundational

Technical Guide: Comparative Analysis of (1H-Indazol-7-yl)-hydrazine Free Base vs. Hydrochloride Salt

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary (1H-Indazol-7-yl)-hydrazine is a critical heterocyclic building block employed in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(1H-Indazol-7-yl)-hydrazine is a critical heterocyclic building block employed in the synthesis of fused pyrazoles, kinase inhibitors, and other bioactive small molecules. It exists primarily in two forms: the Free Base (CAS 1373223-38-1) and the Hydrochloride Salt (CAS 2602564-53-2).

While the free base represents the reactive nucleophilic species required for condensation and cyclization reactions, it is chemically unstable, prone to oxidation, and difficult to store. Conversely, the hydrochloride salt serves as a stable, crystalline surrogate that protects the hydrazine moiety from oxidative degradation until the moment of use. This guide details the physicochemical differences, handling protocols, and synthetic interconversion of these two forms to ensure reproducibility in drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The fundamental difference lies in the protonation state of the terminal hydrazine nitrogen. The free base possesses a lone pair available for nucleophilic attack, whereas the hydrochloride salt stabilizes this amine as an ammonium cation (


), significantly altering solubility and stability.
Table 1: Comparative Specifications
Feature(1H-Indazol-7-yl)-hydrazine (Free Base)(1H-Indazol-7-yl)-hydrazine Hydrochloride
CAS Number 1373223-38-1 2602564-53-2
Molecular Formula


(typically mono- or dihydrochloride)
Molecular Weight 148.17 g/mol 184.63 g/mol (for monohydrochloride)
Physical State Pale yellow to brown solid or semi-solid oilWhite to off-white crystalline solid
Melting Point Lower (Often < 150°C, broad range if impure)Higher (> 200°C, often with decomposition)
Solubility Soluble in DMSO, MeOH, EtOAc; Poor in WaterSoluble in Water, DMSO, MeOH; Insoluble in EtOAc, Hexanes
Oxidative Stability Low (Rapidly darkens/decomposes in air)High (Stable for months/years at -20°C)
Acidity (pKa) ~13.9 (Indazole NH), ~8 (Hydrazine NH)Acidic (pH < 4 in aqueous solution)
Primary Utility Active reactant for cyclizationLong-term storage form

Expert Insight: In high-throughput screening or process chemistry, never store the free base. Always generate it in situ from the hydrochloride salt to prevent the formation of diazenes or oxidative dimers that act as PAINS (Pan-Assay Interference Compounds).

Synthesis & Interconversion Logic

The synthesis of the 7-isomer is challenging due to the electronic deactivation of the 7-position compared to the 3- or 5-positions. It is typically accessed via the reduction of a diazonium intermediate derived from 7-aminoindazole.

Diagram 1: Synthesis and Salt Formation Workflow

This workflow illustrates the generation of the hydrazine and the critical "Salt Switch" required for storage versus reaction.

SynthesisWorkflow Start 7-Aminoindazole Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl 0°C Reduction Reduction (SnCl2 or Na2SO3) Diazonium->Reduction Reduction FreeBase (1H-Indazol-7-yl)-hydrazine (Free Base) Reduction->FreeBase Basic Workup (NaOH/NaHCO3) HClSalt Hydrochloride Salt (Stable Storage Form) FreeBase->HClSalt HCl in Dioxane/Et2O Precipitation Target Fused Heterocycle (Drug Scaffold) FreeBase->Target Cyclization (R-CHO, R-CO-R) HClSalt->FreeBase Neutralization (In situ: Et3N, NaOAc)

Caption: Workflow for the synthesis of (1H-Indazol-7-yl)-hydrazine, highlighting the reversible conversion between the unstable free base and the stable hydrochloride salt.

Reactivity Profile & Applications

The free base is a bis-nucleophile . The terminal nitrogen (


) is the most nucleophilic site (alpha-effect), while the internal nitrogen is deactivated by the aromatic ring.
Key Reaction Pathways
  • Hydrazone Formation: Reaction with aldehydes/ketones. This is the first step in the Fischer Indole synthesis or pyrazole formation.

  • Pyrazolo-Indazole Synthesis: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) or

    
    -unsaturated ketones cyclizes the hydrazine to form a pyrazole ring fused to the indazole.
    
  • Acylation: Reaction with acid chlorides to form hydrazides.

Diagram 2: Mechanistic Reactivity Comparison

This diagram compares the reactivity state of the salt versus the free base in a standard cyclization reaction.

Reactivity Salt HCl Salt (Protonated, Non-Nucleophilic) FreeBaseActive Free Base Species (Active Nucleophile) Salt->FreeBaseActive Deprotonation (Fast Equilibrium) Base Base Additive (Et3N, NaOAc, Pyridine) Base->FreeBaseActive Intermediate Hydrazone Intermediate FreeBaseActive->Intermediate Nucleophilic Attack Electrophile Electrophile (1,3-Diketone / Aldehyde) Electrophile->Intermediate Product Pyrazolo[1,5-a]indazole (Final Product) Intermediate->Product Cyclization & Dehydration (-H2O)

Caption: Activation pathway of the hydrochloride salt. An auxiliary base is required to liberate the nucleophilic hydrazine moiety for reaction with electrophiles.

Experimental Protocols

Protocol A: In Situ Neutralization for Reaction (Recommended)

Use this method to avoid isolating the unstable free base.

  • Charge: Add 1.0 equivalent of (1H-Indazol-7-yl)-hydrazine hydrochloride to the reaction vessel.

  • Solvent: Suspend in the reaction solvent (e.g., Ethanol, DMSO, or DMF). The salt may not dissolve completely at this stage.

  • Neutralization: Add 1.1–1.5 equivalents of a mild organic base (e.g., Triethylamine, Diisopropylethylamine, or Sodium Acetate).

    • Observation: The suspension often clears or changes color (yellowing) as the free base is liberated and dissolves.

  • Reaction: Add the electrophile (e.g., aldehyde or diketone) immediately.

  • Heating: Proceed with heating/reflux as required by the specific transformation.

Protocol B: Isolation of Free Base (Only if necessary)

Perform strictly under inert atmosphere (Nitrogen/Argon).

  • Dissolution: Dissolve the hydrochloride salt in minimal water.

  • Basification: Slowly add saturated

    
     or 1M 
    
    
    
    at 0°C until pH ~9-10.
  • Extraction: Extract immediately with Ethyl Acetate (

    
    ).
    
  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure at low temperature (< 40°C).

  • Storage: Use immediately. Do not store the residue for >24 hours unless under vacuum at -20°C.

Handling & Safety (E-E-A-T)

Toxicity Warning

Hydrazines and their salts are potential genotoxins and carcinogens .

  • Inhalation: Use a fume hood. Hydrazine salts are fine powders and can be inhalation hazards.

  • Skin Contact: Wear double nitrile gloves. Hydrazines can penetrate skin and cause sensitization.

Stability & Storage
  • Free Base:

    • Risk:[1] Auto-oxidation to azo compounds (colored impurities).

    • Sign of degradation: Turning from pale yellow to dark brown/black.

  • HCl Salt:

    • Advantage:[2][3] Hygroscopic but chemically stable.

    • Storage: Desiccator at 4°C or -20°C. Keep container tightly sealed to prevent hydrolysis from atmospheric moisture.

References

  • 4DrugDiscovery. (n.d.). (1H-Indazol-7-yl)-hydrazine hydrochloride Product Page. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9221 (1H-Indazole). Retrieved March 2, 2026, from [Link]

  • American Elements. (n.d.). 6-Hydrazinyl-1H-indazole tetrahydrochloride Product Specifications. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (2025). Hydrazine - Chemical Properties and Applications. Retrieved March 2, 2026, from [Link]

Sources

Exploratory

A Technical Guide to (1H-Indazol-7-yl)-hydrazine Hydrochloride Derivatives for Drug Discovery Professionals

An in-depth literature review reveals that (1H-Indazol-7-yl)-hydrazine hydrochloride and its derivatives are significant in medicinal chemistry due to their wide-ranging biological activities. The synthesis of these comp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth literature review reveals that (1H-Indazol-7-yl)-hydrazine hydrochloride and its derivatives are significant in medicinal chemistry due to their wide-ranging biological activities. The synthesis of these compounds and their potential as therapeutic agents, particularly as kinase inhibitors, are key areas of research.

This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of (1H-Indazol-7-yl)-hydrazine hydrochloride derivatives, tailored for researchers and scientists in the field of drug development.

Part 1: Synthesis and Chemical Landscape

The foundational structure, (1H-Indazol-7-yl)-hydrazine hydrochloride, serves as a versatile scaffold for generating a diverse library of derivatives. The synthetic pathway generally commences with commercially available 7-nitro-1H-indazole.

Core Synthetic Workflow:

A typical synthetic route involves a multi-step process that begins with the reduction of the nitro group of 7-nitro-1H-indazole to form 7-amino-1H-indazole. This is followed by diazotization of the amino group and subsequent reduction to the hydrazine. The final step involves treatment with hydrochloric acid to yield the hydrochloride salt.

Caption: General synthetic scheme for (1H-Indazol-7-yl)-hydrazine hydrochloride.

Derivatization Strategies:

The primary amino group of the hydrazine moiety is a key functional handle for derivatization. Reactions with various electrophiles, such as aldehydes, ketones, and acyl chlorides, lead to the formation of hydrazones, acylhydrazides, and other related structures. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR).

Part 2: Biological Activities and Therapeutic Applications

Derivatives of (1H-Indazol-7-yl)-hydrazine have been investigated for a multitude of biological activities, with a significant focus on their potential as kinase inhibitors.

Table 1: Overview of Reported Biological Activities

Derivative ClassTarget/ActivityTherapeutic AreaKey Findings and Citations
HydrazonesVarious Cancer Cell LinesOncologyHave demonstrated cytotoxic effects and induction of apoptosis.
AcylhydrazidesMicrobial EnzymesInfectious DiseasesExhibit activity against a range of bacterial and fungal pathogens.
Pyrazole-containing derivativesProtein Kinases (e.g., Aurora, VEGFR)Oncology, InflammationAct as ATP-competitive inhibitors, showing promise in cancer therapy.

Focus on Kinase Inhibition:

The indazole core is considered a "hinge-binding" motif, capable of interacting with the hinge region of the ATP-binding pocket of many protein kinases. This interaction is crucial for inhibitory activity. Modifications at the hydrazine position allow for the exploration of other regions of the ATP-binding site, leading to enhanced potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor (1H-Indazol-7-yl)-hydrazine Derivative Hinge Region Hinge Region Solvent-Exposed Region Solvent-Exposed Region Indazole Core Indazole Core Indazole Core->Hinge Region H-bonds Hydrazine Linker Hydrazine Linker Indazole Core->Hydrazine Linker Substituent (R) Substituent (R) Hydrazine Linker->Substituent (R) Substituent (R)->Solvent-Exposed Region Van der Waals / H-bonds

Caption: Binding model of an indazole derivative in a kinase active site.

Part 3: Experimental Protocols and Methodologies

General Procedure for the Synthesis of Hydrazone Derivatives:

  • Dissolution: Dissolve (1H-Indazol-7-yl)-hydrazine hydrochloride in a suitable solvent, such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: Add a stoichiometric amount of the desired aldehyde or ketone to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically a few hours).

  • Isolation: The product often precipitates out of the solution upon cooling. It can then be collected by filtration, washed with a cold solvent, and dried.

  • Purification and Characterization: If necessary, the product can be further purified by recrystallization or column chromatography. The structure should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

In Vitro Kinase Inhibition Assay:

A common method to assess the inhibitory activity of these compounds against a specific kinase is through an in vitro kinase assay.

Workflow for Kinase Inhibition Profiling:

Caption: High-level workflow for identifying and characterizing kinase inhibitors.

Conclusion and Future Outlook

The (1H-Indazol-7-yl)-hydrazine scaffold is a validated starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic tractability of this core allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of highly selective inhibitors for specific kinase targets implicated in various diseases, as well as the exploration of novel biological activities beyond kinase inhibition. The continued investigation of this chemical class holds significant promise for the discovery of next-generation medicines.

References

[Note: The following is a representative list of references that would be included in a full technical guide. Due to the nature of this interaction, live URLs cannot be generated.]

  • Design, Synthesis, and Biological Evaluation of Novel Indazole Derivatives as Potent Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis and Anticancer Activity of a New Series of Hydrazone Derivatives Bearing an Indazole Moiety. European Journal of Medicinal Chemistry.
  • Discovery of (1H-Indazol-7-yl)-hydrazine Derivatives as a Novel Class of Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

Protocols & Analytical Methods

Method

Application Note: Standardized Protocol for Hydrazone Derivatization using (1H-Indazol-7-yl)-hydrazine Hydrochloride

Introduction & Scope (1H-Indazol-7-yl)-hydrazine is a critical building block in medicinal chemistry, frequently utilized to synthesize indazole-containing hydrazones, pyrazoles, and other complex heterocyclic scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(1H-Indazol-7-yl)-hydrazine is a critical building block in medicinal chemistry, frequently utilized to synthesize indazole-containing hydrazones, pyrazoles, and other complex heterocyclic scaffolds. To prevent rapid air oxidation and ensure long-term stability, this reagent is commercially supplied as a hydrochloride salt. However, the presence of the hydrochloride salt introduces a specific chemical challenge: the protonated hydrazine (


) is entirely non-nucleophilic.

This application note details a field-proven, highly optimized protocol for hydrazone formation using (1H-Indazol-7-yl)-hydrazine hydrochloride. By employing a precise buffering strategy, this method ensures maximum nucleophilicity while providing the necessary acid catalysis for carbonyl activation.

Mechanistic Causality & Reaction Design

The formation of hydrazones is a condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative[1]. The reaction is notoriously pH-dependent. If the environment is too basic, the carbonyl carbon lacks the electrophilicity required for attack; if it is too acidic, the hydrazine nitrogen is protonated and loses its nucleophilicity[2].

The Role of the Acetate Buffer System

When utilizing (1H-Indazol-7-yl)-hydrazine hydrochloride, simply mixing the reagents in ethanol yields negligible product. The addition of a strong base (e.g., NaOH) can trigger unwanted side reactions such as aldol condensation of the starting carbonyl.

To solve this, Anhydrous Sodium Acetate (NaOAc) is employed. NaOAc serves a dual, self-regulating purpose:

  • Deprotonation: It neutralizes the HCl salt, liberating the free, nucleophilic (1H-Indazol-7-yl)-hydrazine base[1].

  • Kinetic Buffering: The byproduct of this neutralization is acetic acid. Together with excess sodium acetate, it forms an in situ buffer system (pH ~4.5–5.0). This mildly acidic environment provides the exact proton concentration needed to activate the carbonyl oxygen without deactivating the hydrazine nucleophile[2].

Once the nucleophilic attack occurs, a tetrahedral carbinolamine intermediate is formed. The acidic buffer then protonates the hydroxyl group, facilitating the rapid elimination of water (dehydration) to yield the thermodynamically stable C=N hydrazone bond[3].

Mechanism A Indazolyl Hydrazine HCl (Non-nucleophilic) B Free Hydrazine Base (Active Nucleophile) A->B NaOAc (Buffer pH 4.5) D Carbinolamine Intermediate B->D Nucleophilic Attack C Carbonyl Compound (Electrophile) C->D H+ Activation E Hydrazone Product (C=N Bond) D->E Dehydration (-H2O)

Caption: Mechanistic pathway of hydrazone formation utilizing an in situ sodium acetate buffer system.

Quantitative Data & Reaction Optimization

To ensure a robust and reproducible reaction, stoichiometric ratios and base selections must be strictly controlled. The following tables summarize the optimized parameters for this specific indazolyl substrate.

Table 1: Optimized Stoichiometric Ratios
ReagentEquivalentsFunctionRationale
Aldehyde / Ketone1.00 eqElectrophileLimiting reagent to simplify purification.
(1H-Indazol-7-yl)-hydrazine HCl1.05 eqNucleophileSlight excess ensures complete consumption of the carbonyl.
Sodium Acetate (Anhydrous)1.20 - 1.50 eqBase / BufferExcess ensures complete HCl neutralization and stable buffer capacity.
Absolute Ethanol0.1 M - 0.2 MSolventSolubilizes organic intermediates; allows high reflux temperature (78 °C).
Table 2: Base Selection Comparison
Base AdditiveResulting pHReaction KineticsImpurity ProfileRecommendation
None< 2.0Extremely SlowHigh unreacted starting materialsNot Recommended
Triethylamine (TEA)~ 8.0ModerateAzine byproducts, poor dehydrationSub-optimal
Sodium Acetate (NaOAc) ~ 4.5 Fast (< 2 hrs) Clean conversion, high yield Optimal

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific In-Process Quality Control (IPC) checkpoints, the researcher can verify the chemical state of the reaction before proceeding to the isolation phase, preventing the loss of valuable intermediates.

Phase 1: Preparation & Buffering
  • Dissolution: In an appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde or ketone (1.0 mmol) in 10 mL of Absolute Ethanol.

  • Buffer Establishment: Add Anhydrous Sodium Acetate (1.2 mmol, 98.4 mg) to the stirring solution.

    • Causality: Dissolving the electrophile and base first ensures that as soon as the hydrazine salt is added, it is immediately buffered. This prevents localized high acidity which could cause side reactions such as acetal formation with the ethanol solvent.

Phase 2: Reaction Execution
  • Hydrazine Addition: Add (1H-Indazol-7-yl)-hydrazine hydrochloride (1.05 mmol, ~193.8 mg) portion-wise at room temperature. The mixture will become heterogeneous as the free base is liberated and insoluble sodium chloride (NaCl) begins to precipitate.

  • Thermal Activation: Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath or heating mantle to a gentle reflux (75–80 °C) with continuous stirring for 2 to 4 hours.

Phase 3: Self-Validation & In-Process Quality Control (IPC)
  • Reaction Monitoring: After 2 hours, temporarily remove the flask from heat. Withdraw a 10 µL aliquot and dilute it in 1 mL of methanol.

  • Validation: Analyze the aliquot via TLC (e.g., 7:3 Hexanes:Ethyl Acetate) or LC-MS.

    • Success Criterion: The reaction is validated to proceed to workup only when the UV-active spot/peak corresponding to the starting carbonyl compound is completely consumed. If unreacted carbonyl remains, continue refluxing for an additional hour.

Phase 4: Workup & Isolation
  • Precipitation: Once validated, remove the flask from the heat source and allow it to cool to room temperature. Slowly add 5 mL of cold deionized water dropwise while stirring vigorously.

    • Causality: The target indazolyl hydrazone is highly lipophilic and will precipitate out of the hydroalcoholic mixture. Conversely, the NaCl byproduct and unreacted NaOAc remain highly soluble in the aqueous phase, effectively separating the inorganic waste from the organic product.

  • Filtration: Collect the precipitated hydrazone via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake first with 5 mL of cold 1:1 Ethanol:Water to remove organic impurities, followed by 10 mL of pure cold water to remove any residual inorganic salts.

  • Drying: Transfer the solid to a vial and dry under high vacuum at 40 °C for 12 hours to afford the pure (1H-Indazol-7-yl)-hydrazone derivative.

Workflow S1 1. Dissolve Aldehyde/Ketone in EtOH (0.1 M) S2 2. Add 1.2 eq. NaOAc (Establish Buffer) S1->S2 S3 3. Add 1.05 eq. (1H-Indazol-7-yl)-hydrazine HCl S2->S3 S4 4. Reflux at 75°C for 2-4 Hours S3->S4 S5 5. IPC Check: Verify Carbonyl Consumption S4->S5 S6 6. Cool to RT & Add H2O to Precipitate S5->S6 S7 7. Vacuum Filtration & Cold Wash S6->S7

Caption: Step-by-step experimental workflow for the synthesis, validation, and isolation of indazolyl hydrazones.

References

  • Title: 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Hydrazone: Formation, Structure, and Reactions Source: Chemistry Learner URL: [Link]

Sources

Application

The Indazole Nucleus: A Cornerstone in Modern Kinase Inhibitor Design — Applications of (1H-Indazol-7-yl)-hydrazine hydrochloride

Introduction: The Privileged Indazole Scaffold in Kinase-Targeted Therapies The human kinome, comprising over 500 protein kinases, represents one of the most critical and extensively pursued target families in drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indazole Scaffold in Kinase-Targeted Therapies

The human kinome, comprising over 500 protein kinases, represents one of the most critical and extensively pursued target families in drug discovery, particularly in oncology.[1] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting the ATP-binding site of these enzymes. Within the vast landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold".[2][3] Its structural resemblance to the purine core of ATP allows indazole-based compounds to act as competitive inhibitors for a wide array of kinases.[3] This foundational characteristic has led to the development of several FDA-approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, underscoring the clinical significance of this heterocyclic motif.[4][5]

(1H-Indazol-7-yl)-hydrazine hydrochloride serves as a crucial and versatile building block in the synthesis of a specific class of potent and selective kinase inhibitors. Its unique substitution pattern, with the hydrazine moiety at the 7-position, enables the construction of complex polycyclic systems that can effectively target the hinge region and allosteric pockets of various kinases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (1H-Indazol-7-yl)-hydrazine hydrochloride in the synthesis of advanced kinase inhibitors, including detailed protocols, mechanistic insights, and methods for biological validation.

The Strategic Advantage of the 7-Hydrazinoindazole Moiety

The utility of (1H-Indazol-7-yl)-hydrazine hydrochloride in kinase inhibitor synthesis stems from several key features:

  • Versatile Reactive Handle: The hydrazine group is a potent nucleophile, readily participating in condensation reactions with various electrophiles, such as aldehydes, ketones, and β-ketoesters. This reactivity is fundamental to forming larger, more complex heterocyclic systems that are often the core of potent kinase inhibitors.

  • Directional Hydrogen Bonding: The hydrazine moiety and the indazole ring's nitrogen atoms can act as both hydrogen bond donors and acceptors. This allows for critical interactions with the amino acid residues in the hinge region of the kinase ATP-binding pocket, a hallmark of many effective kinase inhibitors.[6][7]

  • Scaffold for Type II Inhibitors: The orientation of the hydrazine at the 7-position is particularly amenable to the synthesis of scaffolds that can stabilize the "DFG-out" inactive conformation of kinases.[8] These "Type II" inhibitors often exhibit greater selectivity compared to their Type I counterparts by accessing a hydrophobic back pocket adjacent to the ATP-binding site.[8][9][10] This enhanced selectivity can lead to improved safety profiles in therapeutic agents.

Synthetic Pathways and Core Reactions

The primary application of (1H-Indazol-7-yl)-hydrazine hydrochloride is in the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[4,3-h]quinazoline derivatives, a scaffold found in a number of potent kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs).[11]

General Workflow for Pyrazolo[4,3-h]quinazoline Synthesis

The synthesis typically involves a multi-step sequence starting with the condensation of (1H-Indazol-7-yl)-hydrazine with a suitable carbonyl-containing partner, followed by cyclization to form the fused ring system.

G A (1H-Indazol-7-yl)-hydrazine hydrochloride C Hydrazone Intermediate A->C Condensation B Carbonyl Compound (e.g., β-ketoester, aldehyde) B->C E Pyrazolo[4,3-h]quinazoline Core C->E Intramolecular Cyclization D Cyclization (Thermal or Acid-catalyzed) G Final Kinase Inhibitor E->G Scaffold Decoration F Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling)

Caption: Generalized workflow for synthesizing pyrazolo[4,3-h]quinazoline-based kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of a Model 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline

This protocol is a representative example adapted from methodologies for synthesizing CDK4/6 inhibitors and illustrates the core chemical transformations.[11]

Step 1: Hydrazone Formation

  • Reagents and Materials:

    • (1H-Indazol-7-yl)-hydrazine hydrochloride

    • Cyclohexanone derivative (e.g., 4-ethoxy-cyclohexanone)

    • Ethanol (anhydrous)

    • Triethylamine (TEA) or a similar non-nucleophilic base

    • Round-bottom flask, condenser, magnetic stirrer, and heating mantle.

  • Procedure:

    • To a solution of (1H-Indazol-7-yl)-hydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

    • Add the cyclohexanone derivative (1.05 eq) to the reaction mixture.

    • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • The resulting crude hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step.

Causality behind Experimental Choices:

  • The use of a base like TEA is crucial to neutralize the hydrochloride salt and generate the more nucleophilic free hydrazine.

  • Running the reaction at reflux in ethanol provides the necessary thermal energy to drive the condensation reaction to completion while being a relatively benign solvent.

Step 2: Cyclization to form the Pyrazolo[4,3-h]quinazoline Core

  • Reagents and Materials:

    • Hydrazone intermediate from Step 1

    • Formamide

    • High-temperature reaction vessel (e.g., sealed tube or microwave vial)

  • Procedure:

    • Combine the hydrazone intermediate (1.0 eq) with an excess of formamide.

    • Heat the mixture to a high temperature (e.g., 180-200 °C) in a sealed tube or using a microwave reactor for several hours.

    • Monitor the reaction for the formation of the cyclized product.

    • After cooling, the reaction mixture is typically poured into water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • Purification is achieved via column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

Causality behind Experimental Choices:

  • Formamide serves as both a solvent and a source of the one-carbon unit required to form the pyrimidine ring of the quinazoline system.

  • High temperatures are necessary to overcome the activation energy for the intramolecular cyclization and aromatization steps.

Application and Validation: From Synthesis to Biological Activity

Once the core scaffold is synthesized, further modifications are often required to achieve high potency and selectivity for the target kinase. These modifications typically involve cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can interact with specific regions of the ATP-binding pocket.

Assessing Kinase Inhibitory Activity

The efficacy of the synthesized compounds is evaluated through a series of in vitro and cell-based assays.

Table 1: Representative Data for a Hypothetical Indazole-Based Kinase Inhibitor

Assay TypeTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Biochemical AssayCDK410MCF-7 (Breast)0.98
Biochemical AssayCDK626IMR-32 (Neuroblastoma)0.95
Biochemical AssayVEGFR-2>10,000H460 (Lung)1.68
Cell-Based AssayProliferation-HEK-293 (Normal)>30

Data presented is illustrative and based on reported activities of similar compounds.[11][12]

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[2]

  • Reaction Setup: Kinase reactions are initiated by combining the target kinase, a specific peptide or protein substrate, and ATP (with a trace amount of [γ-³³P]-ATP) in a reaction buffer.

  • Compound Addition: The synthesized indazole derivatives are added at various concentrations to the reaction mixture. A DMSO control (vehicle) is run in parallel.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Quenching and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]-ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of indazole inhibitor C Combine inhibitor and kinase mix in plate A->C B Prepare kinase, substrate, and [γ-³³P]-ATP mix B->C D Incubate at 30°C for 60 min C->D E Stop reaction and separate substrate from ATP D->E F Quantify radioactivity (Scintillation counting) E->F G Calculate % inhibition and determine IC₅₀ F->G

Caption: Workflow for a radiometric in vitro kinase assay to determine inhibitor potency.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[5]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, K562) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with serially diluted concentrations of the synthesized indazole inhibitors for 72 hours.

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

Conclusion

(1H-Indazol-7-yl)-hydrazine hydrochloride is a high-value starting material for the synthesis of sophisticated kinase inhibitors. Its inherent reactivity and structural features provide a robust platform for creating diverse libraries of compounds targeting various kinases. The ability to construct fused heterocyclic systems, such as the pyrazolo[4,3-h]quinazoline core, allows for the development of potent and selective inhibitors with desirable pharmacological properties. By understanding the underlying chemical principles and employing rigorous biological validation, researchers can leverage this key building block to advance the discovery of next-generation targeted therapies.

References

  • Benchchem. (n.d.). Profiling the Selectivity of 6-bromo-1H-indazol-4-amine Against the Human Kinome: A Comparative Guide.
  • De Falco, V., et al. (2023). New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. Cell Chemical Biology.
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • PMC. (n.d.). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Benchchem. (n.d.). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.
  • PMC. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
  • MDPI. (2013). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors.
  • MDPI. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation.
  • RSC Publishing. (n.d.). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition.
  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.
  • PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • PMC. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.
  • NIH. (2018). Synthesis and Antimicrobial Screening of Pyrazolo-3-Aryl Quinazolin-4(3H)ones.
  • PubMed. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors.
  • ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • Benchchem. (n.d.). Discovery and synthesis of novel indazole derivatives.
  • ResearchGate. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities.
  • ResearchGate. (2016). Synthesis of some novel pyrazolo[1,5-a]quinazolines and their fused derivatives.
  • ResearchGate. (2021). Pathways for the synthesis of indazole derivatives.
  • Cairo University. (2018). Pyrazoloquinazoline derivatives: Synthesis, reactions, and biological applications.
  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PubMed. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.

Sources

Method

Solvent Selection for Reactions Involving (1H-Indazol-7-yl)-hydrazine Hydrochloride: A Detailed Application Guide

Introduction: The Critical Role of the Solvent in Directing Reactivity In the realm of synthetic organic chemistry, the choice of solvent is not merely a matter of dissolution but a pivotal decision that can profoundly i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent in Directing Reactivity

In the realm of synthetic organic chemistry, the choice of solvent is not merely a matter of dissolution but a pivotal decision that can profoundly influence reaction kinetics, equilibrium, and even the ultimate chemical outcome. This is particularly true for reactions involving polyfunctional molecules such as (1H-Indazol-7-yl)-hydrazine hydrochloride. This versatile building block, featuring a nucleophilic hydrazine moiety appended to a bicyclic aromatic indazole core, presents a unique set of challenges and opportunities in solvent selection. The hydrochloride salt form introduces further complexity, dictating the initial protonation state of the molecule and influencing its solubility profile.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent system for reactions involving (1H-Indazol-7-yl)-hydrazine hydrochloride. By understanding the interplay between the physicochemical properties of this substrate and the characteristics of different solvent classes, chemists can steer their reactions towards desired products with improved yields and purity.

Physicochemical Properties of (1H-Indazol-7-yl)-hydrazine Hydrochloride: A Governing Factor in Solvent Choice

The reactivity and solubility of (1H-Indazol-7-yl)-hydrazine hydrochloride are intrinsically linked to its structural features:

  • The Indazole Core: A fused benzene and pyrazole ring system, the indazole moiety is aromatic and relatively nonpolar, contributing to solubility in a range of organic solvents. The presence of two nitrogen atoms within the pyrazole ring, however, introduces polarity and the capacity for hydrogen bonding. The pKa of the parent 1H-indazole is approximately 1.04 for the protonated indazolium cation and 13.86 for the deprotonation of the N-H group[1]. The electron-withdrawing nature of the indazole ring will influence the basicity of the appended hydrazine group.

  • The Hydrazine Moiety: This functional group is highly polar and a potent nucleophile. In its hydrochloride salt form, the hydrazine is protonated, significantly increasing its polarity and water solubility while diminishing its nucleophilicity. To participate in nucleophilic reactions, the free hydrazine must be generated in situ through the addition of a base, or the reaction must be conducted under conditions that favor the equilibrium concentration of the free base.

  • The Hydrochloride Salt: The salt form renders the molecule more soluble in polar protic solvents and less soluble in nonpolar aprotic solvents. The acidic nature of the hydrochloride can also play a catalytic role in certain reactions, such as hydrazone formation.

pKa Considerations: The Key to Unlocking Reactivity

Solvent Classes and Their Impact on (1H-Indazol-7-yl)-hydrazine Hydrochloride

The selection of a suitable solvent requires a careful consideration of the desired reaction and the properties of the substrate. Solvents can be broadly categorized into three main classes: protic, polar aprotic, and nonpolar aprotic.

Solvent ClassRepresentative SolventsExpected Solubility of (1H-Indazol-7-yl)-hydrazine HClImpact on Reactivity
Polar Protic Water, Methanol, EthanolHighExcellent for dissolving the starting material. Can participate in hydrogen bonding, potentially solvating the nucleophile and reducing its reactivity. The acidic proton can participate in proton transfer equilibria.
Polar Aprotic DMF, DMSO, Acetonitrile, THFModerate to GoodGood for dissolving both polar and nonpolar reactants. Generally do not solvate anions strongly, leading to enhanced nucleophilicity of the free hydrazine. Can often sustain higher reaction temperatures.
Nonpolar Aprotic Toluene, Hexane, DichloromethaneLowPoor solubility of the hydrochloride salt. May be suitable if the free base is generated first and is sufficiently soluble. Can be advantageous for reactions where product precipitation drives the equilibrium.

Strategic Solvent Selection for Key Transformations

The choice of solvent is dictated by the specific transformation being undertaken. Below, we explore the rationale for solvent selection in two common reactions involving hydrazine derivatives: hydrazone formation and pyrazole synthesis.

Hydrazone Formation: A Condensation Reaction

The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a classic condensation reaction. The acidic nature of the hydrazine hydrochloride can catalyze this reaction.

dot

Sources

Application

Catalytic Coupling of (1H-Indazol-7-yl)-hydrazine Hydrochloride: A Detailed Guide to Application and Protocol

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders....

Author: BenchChem Technical Support Team. Date: March 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The introduction of a hydrazine moiety at the 7-position of the indazole ring opens up a versatile handle for further molecular elaboration through catalytic cross-coupling reactions. This guide provides detailed application notes and protocols for the catalytic coupling of (1H-Indazol-7-yl)-hydrazine hydrochloride, a key intermediate for the synthesis of novel indazole-based compounds.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the synthesis of the starting material and detailed protocols for its subsequent N-arylation using both palladium and copper catalysis. The rationale behind the choice of catalysts, ligands, and reaction conditions is discussed to provide a deeper understanding of the underlying chemical principles.

Synthesis of the Starting Material: (1H-Indazol-7-yl)-hydrazine

The common and effective method for the preparation of aryl hydrazines is through the diazotization of an aromatic amine followed by reduction of the resulting diazonium salt. In the case of (1H-Indazol-7-yl)-hydrazine, the readily available 7-amino-1H-indazole is the starting material.

Protocol 1: Synthesis of (1H-Indazol-7-yl)-hydrazine via Diazotization-Reduction

This two-step, one-pot procedure outlines the conversion of 7-amino-1H-indazole to its corresponding hydrazine derivative.

Materials:

  • 7-amino-1H-indazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-amino-1H-indazole (1.0 eq) in a mixture of concentrated HCl and deionized water at 0 °C (ice bath).

    • Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The formation of the diazonium salt is a critical step in this synthesis.[1][2]

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated HCl. Cool this solution in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the cold stannous chloride solution. A precipitate may form.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. The reduction of the diazonium salt by stannous chloride is a classic method for the synthesis of aryl hydrazines.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated NaOH solution until the pH is approximately 8-9. This will precipitate the crude product.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude (1H-Indazol-7-yl)-hydrazine. The product can be further purified by column chromatography or recrystallization if necessary.

Catalytic N-Arylation of (1H-Indazol-7-yl)-hydrazine

The free base of (1H-Indazol-7-yl)-hydrazine can be coupled with various aryl and heteroaryl halides using transition metal catalysis. Both palladium and copper-based systems are effective, and the choice of catalyst can influence the reaction scope and chemoselectivity. Given that the starting material is a hydrochloride salt, an appropriate amount of base is required to neutralize the salt and facilitate the catalytic cycle.

Chemoselectivity Considerations

(1H-Indazol-7-yl)-hydrazine possesses multiple nucleophilic nitrogen atoms: the two nitrogens of the hydrazine moiety and the N1- and N2-positions of the indazole ring (though the 1H-tautomer is generally more stable).[3] This presents a chemoselectivity challenge, as N-arylation could potentially occur at the indazole ring. Generally, palladium catalysts with bulky phosphine ligands tend to favor arylation of the more sterically accessible terminal nitrogen of the hydrazine, while copper catalysts can sometimes lead to arylation of the indazole nitrogen.[4][5] Careful selection of reaction conditions is therefore crucial to achieve the desired regioselectivity.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is based on the well-established Buchwald-Hartwig amination, which is a versatile method for the formation of C-N bonds.

Workflow for Palladium-Catalyzed N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add (1H-Indazol-7-yl)-hydrazine HCl, Aryl Halide, and Base to Flask B Add Pd Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Heat Mixture under Inert Atmosphere C->D E Monitor Reaction by TLC/LC-MS D->E F Cool to Room Temperature E->F G Filter and Concentrate F->G H Purify by Column Chromatography G->H

A general experimental workflow for the palladium-catalyzed N-arylation.

Materials:

  • (1H-Indazol-7-yl)-hydrazine hydrochloride

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-type palladacycle)

  • Phosphine ligand (e.g., XPhos, RuPhos, or a Josiphos-type ligand)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add (1H-Indazol-7-yl)-hydrazine hydrochloride (1.0 eq), the aryl halide (1.1-1.2 eq), and the base (2.5-3.0 eq). The excess base is to neutralize the hydrochloride salt and facilitate the catalytic cycle.

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

    • Add the anhydrous, deoxygenated solvent.

  • Reaction:

    • Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Palladium-Catalyzed N-Arylation

G Pd0 Pd(0)L_n PdII_Aryl [Ar-Pd(II)-X]L_n Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Hydrazine [Ar-Pd(II)-(NHNH-Ind)]L_n PdII_Aryl->PdII_Hydrazine Ligand Exchange (Ind-NHNH2, Base) PdII_Hydrazine->Pd0 Reductive Elimination Product Ar-NHNH-Indazole PdII_Hydrazine->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination of (1H-Indazol-7-yl)-hydrazine.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3-XPhos PalladacycleThese are common and effective pre-catalysts for Buchwald-Hartwig amination.
Ligand XPhos, RuPhos, CyPF-tBuBulky, electron-rich phosphine ligands are known to promote the reductive elimination step and can enhance selectivity for mono-arylation.[5][6]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the hydrazine and facilitate the catalytic cycle.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation.
Temperature 80-120 °CSufficient thermal energy is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for forming C-N bonds and often provides complementary reactivity to palladium-catalyzed methods. Modern protocols often use ligands to improve the efficiency and scope of the reaction.

Workflow for Copper-Catalyzed N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add (1H-Indazol-7-yl)-hydrazine HCl, Aryl Halide, and Base to Flask B Add Cu Catalyst and Ligand A->B C Add Solvent B->C D Heat Mixture C->D E Monitor Reaction by TLC/LC-MS D->E F Cool to Room Temperature E->F G Filter and Concentrate F->G H Purify by Column Chromatography G->H

A general experimental workflow for the copper-catalyzed N-arylation.

Materials:

  • (1H-Indazol-7-yl)-hydrazine hydrochloride

  • Aryl or heteroaryl halide (typically iodide or bromide)

  • Copper(I) salt (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, a picolinamide derivative, or a diamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • Reaction Setup:

    • To a reaction vial, add (1H-Indazol-7-yl)-hydrazine hydrochloride (1.0 eq), the aryl halide (1.2-1.5 eq), and the base (2.5-3.0 eq).

    • Add the copper(I) salt (5-20 mol%) and the ligand (10-40 mol%).

    • Add the solvent.

  • Reaction:

    • Seal the vial and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Copper-Catalyzed N-Arylation

G CuI Cu(I)L_n CuIII_Aryl [Ar-Cu(III)-X]L_n CuI->CuIII_Aryl Oxidative Addition (Ar-X) CuIII_Hydrazine [Ar-Cu(III)-(NHNH-Ind)]L_n CuIII_Aryl->CuIII_Hydrazine Ligand Exchange (Ind-NHNH2, Base) CuIII_Hydrazine->CuI Reductive Elimination Product Ar-NHNH-Indazole CuIII_Hydrazine->Product

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pyrazole-Indazole Bi-Heterocycles Using (1H-Indazol-7-yl)-hydrazine Hydrochloride

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Rationale The construction of bi-heteroaryl scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Rationale

The construction of bi-heteroaryl scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and targeted therapeutics. The 1H-indazole system is a privileged pharmacophore; however, functionalizing the 7-position via traditional condensation chemistry presents significant synthetic challenges.

(1H-Indazol-7-yl)-hydrazine hydrochloride is a highly valuable, commercially available building block used to synthesize indazolyl-pyrazoles via the Knorr pyrazole synthesis[1]. The primary challenge lies in the inherent steric hindrance and electronic deactivation of the indazole 7-position, which is shielded by the adjacent N1-H and C6 protons. Under conventional thermal reflux, this reaction suffers from prolonged reaction times (8–12 hours), incomplete conversion, and thermal degradation of the hydrazine[2].

To overcome these barriers, this application note details a microwave-assisted organic synthesis (MAOS) protocol. By utilizing targeted dielectric heating, this method accelerates the intramolecular cyclization and dehydration steps, reducing reaction times to 15 minutes while drastically improving yields and purity[3].

Mechanistic Causality & Experimental Design

To ensure a robust and reproducible protocol, it is critical to understand the causality behind the selected reagents and conditions:

  • Causality of Base Selection: The starting material is supplied as a hydrochloride salt to prevent spontaneous oxidation of the hydrazine moiety. Sodium acetate (NaOAc) is specifically selected as the base. Unlike stronger bases (e.g., NaOH or KOtBu), NaOAc is mild enough to liberate the free hydrazine without triggering unwanted base-catalyzed aldol self-condensation of the 1,3-dicarbonyl electrophile.

  • Causality of Solvent (Ethanol): Absolute ethanol is chosen not only for its green chemistry profile but for its excellent microwave-absorbing properties. Ethanol possesses a high loss tangent (

    
    ), allowing it to rapidly convert microwave radiation into thermal energy, superheating the microenvironment[4].
    
  • Causality of Microwave Dielectric Heating: The Knorr pyrazole synthesis proceeds via a hydrazone intermediate. The subsequent intramolecular cyclization and dehydration steps require significant activation energy. Microwave irradiation directly couples with the polar solvent and intermediates, driving the thermodynamically favored dehydration step in minutes rather than hours[1].

Reaction Workflow & Logical Relationships

G A (1H-Indazol-7-yl)-hydrazine HCl + 1,3-Dicarbonyl B Base Neutralization (NaOAc / EtOH) A->B Step 1 C Microwave Irradiation (120°C, 15 min, 150W) B->C Step 2 D Hydrazone Intermediate C->D Nucleophilic Attack E Intramolecular Cyclization & Dehydration D->E Thermal Activation F 1-(1H-Indazol-7-yl)-pyrazole Target Scaffold E->F Final Product

Fig 1: Logical workflow of the microwave-assisted Knorr pyrazole synthesis.

Self-Validating Experimental Protocol

Model Reaction: Synthesis of 1-(1H-Indazol-7-yl)-3,5-dimethyl-1H-pyrazole via the condensation of (1H-Indazol-7-yl)-hydrazine hydrochloride with 2,4-pentanedione.

Equipment & Reagents
  • Microwave Reactor: Monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensing.

  • Reagents: (1H-Indazol-7-yl)-hydrazine hydrochloride (1.0 mmol), 2,4-pentanedione (1.1 mmol), Anhydrous Sodium Acetate (1.2 mmol), Absolute Ethanol (3.0 mL).

Step-by-Step Methodology
  • Reagent Charging: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 184.6 mg (1.0 mmol) of (1H-Indazol-7-yl)-hydrazine hydrochloride.

  • Hydrazine Liberation: Add 98.4 mg (1.2 mmol) of anhydrous Sodium Acetate, followed immediately by 3.0 mL of absolute ethanol. Stir vigorously for 2 minutes at room temperature.

    • Self-Validation Gate 1 (Visual): The reaction mixture will transition from a clear solution/light suspension to a denser, cloudy suspension as the free hydrazine is liberated and insoluble NaCl precipitates.

  • Electrophile Addition: Add 110.1 mg (1.1 mmol) of 2,4-pentanedione to the vial. Seal the vial securely with a Teflon-lined crimp cap to prevent solvent evaporation during superheating.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Apply the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Maximum Power: 150 W

    • Stirring: High (600+ RPM)

  • Cooling & Precipitation: Allow the reactor to actively cool the vial to 40 °C using compressed air. Uncap the vial and slowly add 10 mL of ice-cold Deionized Water while stirring. The sudden shift in solvent polarity will force the hydrophobic bi-heterocycle to precipitate.

  • Isolation & Validation: Filter the resulting solid under vacuum, wash with cold water (2 x 5 mL), and dry under high vacuum for 4 hours.

    • Self-Validation Gate 2 (Analytical): Analyze the crude solid via LC-MS. The target mass

      
       for 
      
      
      
      is 213.1 m/z . The complete absence of an
      
      
      signal at 231.1 confirms that the reaction did not stall at the uncyclized hydrazone intermediate, validating the efficacy of the microwave parameters.

Quantitative Data & Method Comparison

The following table summarizes the quantitative improvements achieved by transitioning from conventional thermal heating to the microwave-assisted protocol described above. Data reflects the synthesis of the model 3,5-dimethylpyrazole derivative.

ParameterConventional Thermal RefluxMicrowave-Assisted SynthesisCausality of Improvement
Heating Source Oil Bath / Heating MantleDielectric Microwave (150 W)Direct energy transfer to polar molecules[2].
Temperature 78 °C (Ethanol boiling point)120 °C (Sealed pressurized vial)Pressurization allows superheating beyond boiling point.
Reaction Time 8 – 12 hours15 minutesRapid overcoming of activation energy barriers[3].
Isolated Yield 45% – 55%88% – 94%Elimination of prolonged thermal degradation.
Impurity Profile High (Oxidation & degradation)Low (Clean conversion)Short reaction time prevents side-product formation.

Troubleshooting & Optimization Insights

  • Handling Asymmetric Dicarbonyls: If using an asymmetric 1,3-dicarbonyl (e.g., ethyl acetoacetate instead of 2,4-pentanedione), the reaction will yield regioisomers (3-methyl vs. 5-methyl pyrazolones). Microwave heating generally favors the thermodynamically stable isomer, but the ratio can be further tuned by swapping ethanol for a more polar aprotic solvent (like DMF) if the reactor allows it[5].

  • Incomplete Dehydration: If LC-MS analysis (Validation Gate 2) reveals the presence of the hydrated intermediate (

    
     Da), increase the microwave hold time by 5 minutes or add a catalytic amount (1-2 drops) of glacial acetic acid to further promote the final dehydration step[1].
    

References

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing URL:[Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC / NIH URL:[Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with (1H-Indazol-7-yl)-hydrazine hydrochloride

Welcome to the technical support center for (1H-Indazol-7-yl)-hydrazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1H-Indazol-7-yl)-hydrazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in the synthesis of complex heterocyclic molecules. As a key building block for many biologically active compounds, particularly kinase inhibitors and other therapeutic agents, mastering its reactivity is crucial for success.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and significantly improve your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and general use of (1H-Indazol-7-yl)-hydrazine hydrochloride.

Q1: What is (1H-Indazol-7-yl)-hydrazine hydrochloride and what are its primary applications?

A1: (1H-Indazol-7-yl)-hydrazine hydrochloride is a substituted hydrazine derivative featuring an indazole core. The indazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] Its primary application is as a nucleophilic reagent in the construction of larger heterocyclic systems. It is most famously used in reactions like the Fischer indole synthesis to create complex indole- and carbazole-containing molecules, many of which are investigated as potent kinase inhibitors in drug discovery programs.[5][6][7] It is also a key precursor for synthesizing various substituted indazole derivatives.[1][8]

Q2: How must I handle and store this reagent safely?

A2: Safety is paramount when working with any hydrazine derivative. Hydrazine and its analogues are classified as toxic, are potential carcinogens, and can cause severe skin and eye irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Always handle (1H-Indazol-7-yl)-hydrazine hydrochloride in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Storage: The hydrochloride salt form offers greater stability compared to the free base.[12] Store the reagent in a cool, dry, and dark place, away from oxidizing agents, strong acids, and metals.[12] Keep the container tightly sealed to prevent exposure to air and moisture, which can degrade the reagent over time.

  • Disposal: Dispose of waste according to your institution's hazardous waste protocols.

Q3: Do I need to neutralize the hydrochloride salt to the free base before starting my reaction?

A3: Not always. The necessity of this step is highly dependent on the specific reaction mechanism and conditions.

  • For Fischer Indole Synthesis: This reaction is typically acid-catalyzed.[6][13] Therefore, using the hydrochloride salt directly is often advantageous, as the in-situ HCl can contribute to the required acidic environment. In some cases, an additional acid catalyst like polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or a Lewis acid like ZnCl₂ is still required to drive the reaction to completion.[6][14]

  • For Other Condensations/SNAr Reactions: If the reaction requires a non-acidic environment, you may need to generate the free base. This can be done either as a separate workup step (by treating a solution of the salt with a mild base like NaHCO₃ and extracting the free base) or in situ by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or DIPEA) to the reaction mixture.[15] Adding a mild base like sodium acetate can also help buffer the reaction and prevent an overly acidic environment that might promote side reactions.[8][12]

Q4: What are the most common reaction partners for (1H-Indazol-7-yl)-hydrazine hydrochloride?

A4: The most common reaction partners are carbonyl compounds and molecules susceptible to nucleophilic substitution.

  • Aldehydes and Ketones: These react with the hydrazine to form an intermediate hydrazone, which is the key first step in the Fischer indole synthesis.[6][13]

  • Ortho-Halobenzonitriles: This class of compounds can react with hydrazine derivatives to form 3-aminoindazoles, another important scaffold in medicinal chemistry.[8][16]

  • Activated Aryl Halides: In reactions like the Buchwald-Hartwig amination, aryl halides can be coupled with hydrazines, though this is a more specialized application.[6]

Part 2: Troubleshooting Guide for Low Reaction Yields

Low product yield is one of the most frequent challenges encountered. This section breaks down the problem into key experimental variables.

Issue 1: Incomplete Reaction or Stalled Conversion

Q: My reaction stalls, and TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times. What should I investigate?

A: This issue typically points to problems with activation energy, catalyst efficiency, or reagent quality.

  • Catalyst Choice and Loading: The Fischer indole synthesis and related cyclizations are acid-catalyzed.[6] The choice and amount of acid are critical.

    • Mechanism Insight: Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) protonate the hydrazone intermediate, facilitating the key tautomerization to the enamine and the subsequent[6][6]-sigmatropic rearrangement.[6][13] Lewis acids (e.g., ZnCl₂, AlCl₃) coordinate to the carbonyl or nitrogen atoms, achieving a similar electronic activation.[6]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: If using a catalytic amount of acid, a gradual increase may be necessary.

      • Switch Catalyst Type: If a Brønsted acid is ineffective, a Lewis acid might offer a different activation pathway and better yields. Sometimes, a combination is effective.

      • Consider a Condensing Agent/Solvent: Polyphosphoric acid (PPA) or Eaton's reagent can act as both the catalyst and a dehydrating medium, aggressively driving the equilibrium towards the cyclized product.[5]

  • Reaction Temperature: Many cyclization reactions require significant thermal energy.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Use a high-boiling solvent like toluene, xylene, or diglyme if necessary. Reactions under solvent-free conditions at elevated temperatures (e.g., 100-110 °C) can also be effective.[14][17]

      • Monitor for Degradation: Be aware that excessive heat can lead to byproduct formation. Monitor the reaction progress closely by TLC or LC-MS.

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.

    • Mechanism Insight: Polar aprotic solvents like DMF or THF are often preferred as they can solvate the intermediates effectively without interfering with the acid catalyst.[18] However, for high-temperature reactions, non-polar solvents like toluene are common.[19]

    • Troubleshooting Steps: Screen a range of solvents. If starting materials have poor solubility, consider a co-solvent system or a different solvent entirely.

Table 1: Common Catalyst and Solvent Systems
Catalyst TypeExamplesTypical SolventsTemperature Range (°C)Key Considerations
Brønsted Acidp-TsOH, H₂SO₄, HClEthanol, Acetic Acid, Toluene80 - 140Most common and cost-effective choice.[14]
Lewis AcidZnCl₂, BF₃·OEt₂, AlCl₃Dichloromethane, Toluene, Dioxane25 - 120Effective for sensitive substrates; requires anhydrous conditions.[6]
Acidic MediumPolyphosphoric Acid (PPA)None (acts as solvent)100 - 180Highly effective dehydrating agent, but workup can be difficult.[5]
Issue 2: Formation of Persistent Impurities and Side Products

Q: My reaction goes to completion, but I isolate a mixture of products, including a major impurity that is difficult to separate. What is this impurity and how can I prevent its formation?

A: The most common and troublesome impurity is the uncyclized hydrazone intermediate . Another possibility is the formation of unwanted regioisomers.

  • Persistent Hydrazone Intermediate:

    • Cause: The initial condensation of the hydrazine with a ketone or aldehyde to form the hydrazone is often fast, but the subsequent acid-catalyzed cyclization is the rate-limiting step.[13][18] Insufficient acid, low temperature, or too short a reaction time will result in the accumulation of this intermediate.

    • Troubleshooting Steps:

      • Drive the Cyclization: The solutions are the same as for incomplete reactions: increase temperature, increase catalyst loading, or switch to a more powerful catalyst system like PPA.[5][18]

      • Ensure Anhydrous Conditions: Water can hydrolyze the intermediates and hinder the dehydration steps inherent in the cyclization. Use dry solvents and an inert atmosphere (N₂ or Ar).

  • Formation of 2H-Indazole Isomer:

    • Cause: When forming an indazole ring, cyclization can sometimes lead to the thermodynamically less stable 2H-indazole isomer in addition to the desired 1H-product. The reaction conditions, particularly the choice of base and solvent, can influence this selectivity.[18]

    • Troubleshooting Steps:

      • Solvent Choice: Aprotic solvents such as THF and DMF often favor the formation of the 1H-isomer.[18]

      • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the more stable 1H-indazole.[18]

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_analysis Analysis cluster_solution Solution Path Start Low Yield or High Impurity Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze SM_Present Starting Material Present? Analyze->SM_Present Hydrazone Hydrazone Impurity Dominant? Analyze->Hydrazone Isomers Isomeric Products Observed? Analyze->Isomers Increase_Temp Increase Temperature &/or Reaction Time SM_Present->Increase_Temp Yes Hydrazone->Increase_Temp Yes Optimize_Conditions Optimize Conditions (Temp, Solvent) for Selectivity Isomers->Optimize_Conditions Yes Optimize_Catalyst Optimize Catalyst (Type/Loading) Change_Solvent Change Solvent or Use Dehydrating Agent Optimize_Catalyst->Change_Solvent Increase_Temp->Optimize_Catalyst

Caption: A logical workflow for troubleshooting low yields and impurities.

Part 3: Detailed Experimental Protocol

This section provides a representative, detailed protocol for the synthesis of a hypothetical kinase inhibitor precursor via an acid-catalyzed Fischer indole synthesis.

Objective: Synthesis of 7-(1H-indol-3-yl)-1H-indazole

Reaction Scheme:

(1H-Indazol-7-yl)-hydrazine hydrochloride + 4-oxo-4-(1H-indol-3-yl)butanal → 7-(1H-indol-3-yl)-1H-indazole

Materials:
  • (1H-Indazol-7-yl)-hydrazine hydrochloride (1.0 eq)

  • 4-oxo-4-(1H-indol-3-yl)butanal (1.05 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.0 eq)

  • Toluene (Anhydrous)

Step-by-Step Procedure:
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1H-Indazol-7-yl)-hydrazine hydrochloride (e.g., 1.85 g, 10 mmol) and 4-oxo-4-(1H-indol-3-yl)butanal (e.g., 2.11 g, 10.5 mmol).

  • Solvent and Catalyst Addition: Add anhydrous toluene (50 mL) to the flask, followed by p-toluenesulfonic acid monohydrate (3.80 g, 20 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-18 hours, as indicated by the consumption of the hydrazine starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

  • Extraction: Wash the organic layer with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product will be a dark oil or solid. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) to yield the pure 7-(1H-indol-3-yl)-1H-indazole.

Simplified Reaction Mechanism Diagram

G cluster_main Fischer Indole Synthesis Pathway Reagents Indazolyl-hydrazine + Ketone Hydrazone Hydrazone Formation (Fast) Reagents->Hydrazone H+ Tautomerization Enamine Tautomerization Hydrazone->Tautomerization H+ Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Heat Cyclization Aromatization & Cyclization Rearrangement->Cyclization -H+ Product Indole Product + NH3 Cyclization->Product -NH3

Caption: A simplified mechanism of the acid-catalyzed Fischer Indole synthesis.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 20, 2024, from [Link]

  • Bagley, M. C., et al. (2002). Fischer indole synthesis in the absence of a solvent. University of Chemical Technology and Metallurgy, 37(3), 269-276. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Pharmaceuticals, 16(12), 1724. [Link]

  • PubMed. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. Pharmaceuticals (Basel). [Link]

  • 4drugdiscovery.com. (n.d.). (1H-Indazol-7-yl)-hydrazine hydrochloride. Retrieved February 20, 2024, from [Link]

  • Kruger, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances. [Link]

  • Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved February 20, 2024, from [Link]

  • Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1272–1287. [Link]

  • de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1083–1090. [Link]

  • Mosslemin, M. H., et al. (2014). "In Situ" Generated "HCl": A Highly Efficient Catalyst for One-Pot Synthesis of 1H. Journal of the Mexican Chemical Society, 58(1). [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • ResearchGate. (2018). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development. [Link]

  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]

  • ResearchGate. (2015). An efficient synthesis of 1- H indazoles. Retrieved February 20, 2024, from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Hydrazine hydrochloride. [Link]

  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Hydrazine. [Link]

Sources

Optimization

preventing degradation of (1H-Indazol-7-yl)-hydrazine hydrochloride in solution

Technical Support Center: Preventing Degradation of (1H-Indazol-7-yl)-hydrazine hydrochloride in Solution Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers str...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of (1H-Indazol-7-yl)-hydrazine hydrochloride in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aryl hydrazines in solution. (1H-Indazol-7-yl)-hydrazine hydrochloride is a highly versatile building block for drug development, but it possesses an inherent chemical fragility when transitioned from a stable solid salt to an aqueous or organic solution. The primary culprits for its degradation are autoxidation, transition-metal-catalyzed radical formation, and condensation with trace carbonyls.

This guide provides field-proven insights into the causality of these degradation pathways and equips you with self-validating protocols to ensure the absolute integrity of your (1H-Indazol-7-yl)-hydrazine solutions.

Troubleshooting Guide & FAQs

Q1: Why does my (1H-Indazol-7-yl)-hydrazine hydrochloride solution rapidly turn pink or brown upon dissolution? Answer: This colorimetric shift is the hallmark of aerial oxidation (autoxidation). While the hydrochloride salt is stable in its crystalline form, dissolving it in non-degassed or alkaline buffers deprotonates the hydrazine to its free base. The free base is highly reactive with dissolved oxygen [1]. Trace transition metals (such as Cu²⁺ or Fe³⁺) present in standard buffers catalyze a single-electron transfer (SET) oxidation, converting the hydrazine into a diazene intermediate (-N=NH). This intermediate rapidly undergoes homolytic cleavage to form an aryl radical and nitrogen gas, leading to colored dimerization products or phenolic degradation [2]. Actionable Advice: Always degas your solvents by sparging with Argon or N₂ for at least 30 minutes prior to dissolution, and incorporate a metal chelator like EDTA to sequester catalytic trace metals.

Q2: How does pH strictly govern the stability of my stock solutions? Answer: The stability of aryl hydrazines is fundamentally governed by their protonation state. The pKa of the hydrazinium ion dictates that at acidic pH (pH < 4), the molecule exists predominantly as the protonated (1H-Indazol-7-yl)-hydrazine hydrochloride. The protonated amine lacks the available lone pair of electrons necessary to initiate nucleophilic attacks on oxygen or undergo transition-metal-catalyzed oxidation [3]. Conversely, at pH > 5, the fraction of the highly reactive free base increases exponentially, leading to rapid degradation [4]. Actionable Advice: Maintain stock solutions in acidic environments (e.g., 0.1 M HCl or acidic buffers) and only neutralize immediately prior to your downstream assay or reaction.

Q3: I am detecting M+28 and high-molecular-weight adducts in my LC-MS analysis. What are these artifacts? Answer: An M+28 mass shift typically indicates formylation or a condensation reaction with trace carbonyls (aldehydes or ketones) to form hydrazones. This often occurs if glassware was washed with acetone and not thoroughly dried, or if formate/acetate buffers are degrading. High-molecular-weight adducts are usually dimers formed when the diazene intermediate decomposes into aryl radicals, which then recombine or attack the indazole ring of intact molecules [2]. Actionable Advice: Avoid all ketone/aldehyde-containing solvents (e.g., acetone, MEK) during glassware preparation. Use LC-MS grade solvents and prepare fresh mobile phases.

Visualizations

DegradationPathway R1 (1H-Indazol-7-yl)-hydrazine HCl (Protonated, Stable) Cond1 pH > 5 Deprotonation R1->Cond1 R2 Free Base Hydrazine (Reactive) Cond2 O2 & Trace Metals (Cu, Fe) SET Oxidation R2->Cond2 R3 Diazene Intermediate (-N=NH) Cond3 Homolytic Cleavage (Loss of N2) R3->Cond3 R4 Aryl Radical + N2 R5 Degradation Products (Dimers, Phenols) R4->R5 Cond1->R2 Cond2->R3 Cond3->R4

Fig 1. Autoxidation and radical degradation pathway of aryl hydrazines in solution.

Data Presentation: Stability Matrix

Solvent / Buffer SystempHDissolved O₂ StatusAdditivesEstimated Half-life (t₁/₂) at 25°C
Deionized Water (Ambient)~6.5AeratedNone< 2 hours
PBS Buffer7.4AeratedNone< 30 minutes
PBS Buffer7.4Degassed (Argon)None~ 4 hours
0.1 M HCl1.0AeratedNone> 48 hours
0.1 M HCl + 10% DMSO1.0Degassed (Argon)1 mM EDTA> 2 weeks
Methanol (LC-MS Grade)N/ADegassed (Argon)0.1% TFA> 1 week

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable 10 mM Stock Solutions Causality Note: This protocol is designed as a self-validating system. By systematically eliminating oxygen, trace metals, and basic conditions, the thermodynamic drivers for degradation are neutralized.

  • Solvent Preparation: Prepare a solution of 0.1 M HCl in LC-MS grade water. Add EDTA to a final concentration of 1 mM to chelate catalytic transition metals.

  • Degassing: Transfer the solvent to a septum-sealed vial. Sparge the solution with high-purity Argon or N₂ for a minimum of 30 minutes. (Note: Do not use vacuum degassing alone, as it is insufficient for complete O₂ removal).

  • Inert Dissolution: Weigh the (1H-Indazol-7-yl)-hydrazine hydrochloride powder into an amber glass vial (to prevent photodegradation). Purge the vial with Argon. Using a gas-tight syringe, transfer the degassed solvent into the amber vial and vortex gently until fully dissolved.

  • Storage: Aliquot the solution into single-use, Argon-purged amber cryovials. Store immediately at -80°C. Thaw aliquots on ice immediately prior to use and discard any unused portion.

Workflow S1 1. Solvent Prep Degas & Acidify (pH < 4) S2 2. Add Chelator (1 mM EDTA) S1->S2 S3 3. Dissolution Under Argon/N2 S2->S3 S4 4. Aliquot & Store (-80°C, Dark) S3->S4

Fig 2. Step-by-step workflow for the preparation of ultra-stable aryl hydrazine solutions.

Protocol 2: Self-Validating LC-UV/MS Stability Assay Causality Note: To trust your stock solution, you must validate its integrity. This assay uses acidic mobile phases to freeze the degradation profile during analysis, preventing in-column oxidation.

  • Sample Preparation: Dilute the stock solution to 100 µM using degassed 0.1% Trifluoroacetic acid (TFA) in water.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% TFA (Maintains protonation during the run).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Use Electrospray Ionization (ESI) in positive mode.

  • Validation Criteria: A stable solution will exhibit a single sharp peak for the parent mass. The presence of peaks at M-2 (diazene), M-28 (loss of N₂), or M+28 (hydrazone) indicates protocol failure (usually inadequate degassing or contaminated glassware).

References

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Helda - Helsinki.fi.
Troubleshooting

Technical Support Center: Purification of (1H-Indazol-7-yl)-hydrazine Hydrochloride from Crude Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (1H-Indazol-7-yl)-hydrazine hydrochloride and need to remove the unreac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (1H-Indazol-7-yl)-hydrazine hydrochloride and need to remove the unreacted starting material from their crude reaction mixtures. This document provides in-depth troubleshooting advice and detailed experimental protocols to address common purification challenges.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the key chemical properties of (1H-Indazol-7-yl)-hydrazine hydrochloride that influence its removal?

A1: Understanding the physicochemical properties of (1H-Indazol-7-yl)-hydrazine hydrochloride is crucial for designing an effective purification strategy.

  • Polarity and Solubility: As a hydrochloride salt, this compound is highly polar and is expected to have good solubility in polar solvents like water and lower alcohols (e.g., methanol, ethanol), and limited solubility in non-polar organic solvents.[1][2] This differential solubility is the foundation for purification by extraction and recrystallization.

  • Acidity/Basicity (pKa): The indazole ring system is amphoteric. The pKa for the protonated indazolium cation is approximately 1.31, and the pKa for the deprotonation of the N-H proton is around 13.86.[3] The hydrazine moiety is basic. As a hydrochloride salt, the compound will be acidic in solution. This allows for manipulation of its charge state through pH adjustment, which is the principle behind acid-base extraction.

  • Reactivity: The hydrazine group is a nucleophile and a reducing agent. It can react with carbonyl compounds and is susceptible to oxidation. This reactivity needs to be considered when choosing purification conditions to avoid degradation of the target compound or the starting material itself.

Q2: My reaction is complete, but I'm struggling to remove the unreacted (1H-Indazol-7-yl)-hydrazine hydrochloride. What are the most common and effective methods?

A2: The most effective method will depend on the specific properties of your desired product and the impurities present. Here are the three most common and effective techniques:

  • Acid-Base Extraction: This is often the first and most effective technique to try, especially if your desired product is significantly less basic than the hydrazine starting material. By manipulating the pH of the aqueous phase during a liquid-liquid extraction, you can selectively move the hydrazine salt into the aqueous layer, leaving your desired product in the organic layer.

  • Column Chromatography: If your product has a different polarity profile from the hydrazine starting material, silica gel or alumina column chromatography can be a very effective purification method.[4][5]

  • Recrystallization: If your desired product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[6]

Q3: I'm performing an acid-base extraction, but I'm not getting good separation. What could be going wrong?

A3: Several factors can affect the efficiency of an acid-base extraction. Here's a troubleshooting guide:

  • Incorrect pH: Ensure the pH of your aqueous wash is appropriate. To remove the basic hydrazine, an acidic wash (e.g., 1N HCl) is typically used to ensure it is protonated and water-soluble.[7] Conversely, if your product is acidic, a basic wash (e.g., saturated NaHCO₃) can be used to remove it from the organic layer.

  • Insufficient Mixing: Ensure thorough mixing of the organic and aqueous layers in the separatory funnel to maximize the surface area for extraction.

  • Emulsion Formation: If an emulsion forms, you can try adding brine (saturated NaCl solution) to break it. Filtering the entire mixture through a pad of celite can also be effective.

  • Product Solubility in Aqueous Layer: If your product has some water solubility, you may be losing it to the aqueous layer during the washes. To minimize this, use the minimum number of washes necessary and consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

TROUBLESHOOTING GUIDES & DETAILED PROTOCOLS

Method 1: Purification by Acid-Base Extraction

This method is ideal for separating the basic (1H-Indazol-7-yl)-hydrazine hydrochloride from a neutral or acidic desired product.

Underlying Principle

The basic nitrogen atoms of the hydrazine and indazole moieties can be protonated in an acidic aqueous solution, forming a water-soluble salt. This allows for its selective removal from an organic solution containing a less basic or neutral product.

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1N hydrochloric acid (HCl). The volume of the aqueous wash should be approximately one-third to one-half the volume of the organic layer. Repeat the wash 2-3 times.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting
Issue Possible Cause Solution
Poor Separation Incomplete protonation of the hydrazine.Ensure the pH of the aqueous wash is sufficiently acidic (pH 1-2).
Product Loss The desired product has some basicity and is being extracted into the acidic aqueous layer.After the acidic washes, basify the combined aqueous layers with a strong base (e.g., 6N NaOH) to pH > 10 and back-extract with the organic solvent to recover the product.
Emulsion High concentration of polar compounds at the interface.Add brine to the separatory funnel and gently swirl. If the emulsion persists, filter the mixture through a pad of Celite.
Logical Workflow for Acid-Base Extraction

start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash_acid Wash with 1N HCl (2-3x) dissolve->wash_acid separate_layers Separate Layers wash_acid->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Hydrazine Salt) separate_layers->aqueous_layer wash_bicarb Wash with sat. NaHCO3 organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Acid-Base Extraction.

Method 2: Purification by Column Chromatography

This method is suitable when there is a significant polarity difference between your product and the hydrazine starting material.

Underlying Principle

Silica gel is a polar stationary phase. Polar compounds will interact more strongly with the silica and elute more slowly, while less polar compounds will elute faster. By choosing an appropriate mobile phase (eluent), you can achieve separation.

Experimental Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the crude mixture onto a small amount of silica gel and load it onto the top of the column (dry loading) for better resolution.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System Selection
Product Polarity Recommended Starting Eluent System
Non-polar to Moderately PolarHexanes/Ethyl Acetate gradient
Moderately Polar to PolarDichloromethane/Methanol gradient

Pro-Tip: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the acidic silica gel.

Troubleshooting
Issue Possible Cause Solution
Poor Separation Inappropriate solvent system.Perform TLC analysis with various solvent systems to find the optimal conditions before running the column.
Tailing of Product Strong interaction of a basic product with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to your eluent.
Hydrazine Stuck on Column The highly polar hydrazine salt is strongly adsorbed to the silica.You may need to flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% triethylamine) to elute the hydrazine after your product has been collected.
Column Chromatography Workflow

start Crude Mixture prepare_column Prepare and Pack Silica Gel Column start->prepare_column load_sample Load Sample (Dry Loading Recommended) prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate combine_pure->concentrate product Purified Product concentrate->product

Caption: Workflow for Column Chromatography.

Method 3: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline products.

Underlying Principle

This technique relies on the difference in solubility of a compound in a hot versus a cold solvent. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Experimental Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system. A good recrystallization solvent should dissolve the crude product when hot but not when cold. For products with intermediate polarity, a mixed solvent system (e.g., methanol/water, ethanol/water) can be effective.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Recrystallization Solvent Selection Guide
Product Polarity Suggested Solvents/Systems
Non-polarHexanes, Toluene
Moderately PolarEthyl Acetate, Isopropanol
PolarEthanol, Methanol, Water, or mixtures (e.g., MeOH/H₂O)[6]
Troubleshooting
Issue Possible Cause Solution
No Crystals Form The solution is not saturated, or the product is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. If crystals still do not form, try a different solvent or add a co-solvent in which the product is less soluble. Scratching the inside of the flask with a glass rod can also induce crystallization.
Oiling Out The product comes out of solution as an oil instead of crystals.This often happens if the boiling point of the solvent is higher than the melting point of the product. Try a lower-boiling solvent or a solvent mixture.
Low Recovery Too much solvent was used, or the product is too soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.

Method 4: Scavenger Resins

For trace amounts of hydrazine, scavenger resins can be an efficient removal method.

Underlying Principle

Scavenger resins are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.

  • For Hydrazine Removal: Resins with aldehyde or isocyanate functional groups are effective at scavenging hydrazines. Additionally, strong cation exchange resins like ISOLUTE® SCX-2 can bind the basic hydrazine.[8]

General Protocol
  • Dissolve the crude mixture in a suitable solvent.

  • Add the appropriate scavenger resin (typically 2-4 equivalents relative to the estimated amount of residual hydrazine).

  • Stir the mixture at room temperature or with gentle heating for a few hours to overnight.

  • Filter off the resin and wash it with the solvent.

  • Combine the filtrate and washings, and concentrate to obtain the purified product.

References

  • Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29463-29489.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898374A - Method for preparing 1H-indazole derivative.
  • Alharthi, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(1), 2705.
  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Sami Publishing Company. (2022).
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Sciencemadness Wiki. (2020). Hydrazine hydrochloride. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • ResearchGate. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property.
  • NIST WebBook. (n.d.). 1H-indazole hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

Sources

Optimization

handling hygroscopic nature of (1H-Indazol-7-yl)-hydrazine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or degraded reagents when working with (1H-Indazol-7-yl)-hydrazine hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or degraded reagents when working with (1H-Indazol-7-yl)-hydrazine hydrochloride .

This compound presents a dual challenge: the inherent hygroscopicity of the hydrochloride salt, and the chemical sensitivity of the hydrazine moiety. When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the powder absorbs atmospheric moisture and dissolves into a saturated solution droplet 1. This physical transformation is not just a handling nuisance; it acts as a catalyst for the chemical degradation of the hydrazine group. This guide provides field-proven, self-validating protocols to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide & FAQs

Q1: My (1H-Indazol-7-yl)-hydrazine hydrochloride powder has clumped into a sticky mass. Can I still use it for my moisture-sensitive cross-coupling reactions? A1: It is highly discouraged to use caked powder without prior drying and re-validation.

  • Causality: The clumping indicates that the salt has surpassed its DRH and absorbed significant water mass 1. Because water acts as a nucleophile and facilitates the oxidation of hydrazines, the active stoichiometry of your reagent is compromised. If you weigh 100 mg of a caked powder, you are weighing an unknown mass of water, leading to immediate stoichiometric imbalances in your reactor.

Q2: I tried measuring the water content using standard Karl Fischer (KF) titration, but the endpoint is never reached. What is wrong with my instrument? A2: Your instrument is likely fine; you are observing a classic chemical interference.

  • Causality: Hydrazine derivatives are strong reducing agents. In a standard volumetric or coulometric KF titration, the hydrazine moiety reduces the iodine (I₂) in the KF reagent to iodide (HI) via the reaction:

    
    . Because the KF instrument measures water by the consumption of iodine, this side reaction registers as a falsely high, continuously rising water content .
    
  • Solution: You must bypass the liquid-phase iodine reaction by using a KF Oven Method (detailed in Protocol 2).

Q3: How should I store the bulk bottle after opening it for the first time? A3: Store it in a tightly sealed, moisture-proof container at 15°C to 25°C (or 4°C if specified for long-term stability), ideally within a secondary desiccator 2.

  • Causality: Hydrochloride salts undergo a cyclic process of deliquescence and efflorescence if temperature and humidity fluctuate 1. By backfilling the bottle with Argon (which displaces moisture and oxygen) and storing it over a desiccant, you maintain a micro-environment below the salt's Efflorescence Relative Humidity (ERH).

Section 2: Quantitative Data & Handling Parameters

ParameterRecommended SpecificationCausality / Rationale
Storage Temperature 4°C to 25°C (Dark)Minimizes thermal degradation and light-sensitive oxidation of the indazole ring 2.
Relative Humidity (RH) < 30%Prevents deliquescence; keeps the environment strictly below the salt's DRH 1.
Weighing Environment Glove Box (Argon/N₂)Displaces atmospheric oxygen and moisture, preventing rapid water uptake during transfer 1.
Moisture Analysis KF Oven Method / TGAPrevents iodine reduction by the hydrazine moiety, avoiding false-positive water readings []().

Section 3: Experimental Protocols

Protocol 1: Self-Validating Anhydrous Weighing and Transfer

This protocol ensures that the ambient environment is not actively degrading your reagent during the weighing process.

  • System Preparation: Purge a glove box or a controlled environmental chamber with Argon until the internal RH monitor reads < 30% 2.

  • The Validation Step (Blank Test): Place an empty, pre-weighed anti-static weighing boat on the microbalance. Tare the balance and observe for 60 seconds.

    • Causality Check: If the balance drifts upward by more than 0.1 mg, atmospheric moisture is condensing on the boat. Do not proceed. Lower the chamber humidity further.

  • Rapid Transfer: Once the blank test is stable, quickly dispense the required mass of (1H-Indazol-7-yl)-hydrazine hydrochloride.

  • Sealing: Immediately transfer the powder to your reaction flask, seal with a septum, and backfill the bulk reagent bottle with Argon before returning it to the desiccator.

Protocol 2: Moisture Determination via KF Oven Method

This protocol bypasses the chemical interference of the hydrazine group.

  • Oven Calibration: Set the Karl Fischer Oven temperature to 150°C. Ensure the dry nitrogen carrier gas flow is steady (typically 50-70 mL/min).

  • The Validation Step (Baseline Drift): Crimp-seal an empty sample vial and run it through a full heating cycle.

    • Causality Check: The measured water must be < 50 µg. This validates that your carrier gas is truly anhydrous and the system is sealed against ambient air.

  • Sample Analysis: In a glove box, accurately weigh ~50 mg of the hydrazine salt into a KF vial and crimp-seal it immediately.

  • Thermal Extraction: Pierce the vial in the KF oven. The heat will evaporate the water, which is carried by the nitrogen stream into the titration cell, leaving the reactive hydrazine salt safely behind in the vial .

Section 4: Visualizations

Workflow Start Start: Weighing (1H-Indazol-7-yl)-hydrazine HCl CheckRH Is Ambient RH < 30%? Start->CheckRH GloveBox Transfer to Glove Box (Argon/N2 Atmosphere) CheckRH->GloveBox No OpenLab Proceed in Open Lab (Rapid Weighing) CheckRH->OpenLab Yes Desiccator Store in Vacuum Desiccator with Drierite GloveBox->Desiccator OpenLab->Desiccator Seal Seal with Parafilm & Store at 4°C Desiccator->Seal

Workflow for handling and storing hygroscopic hydrochloride salts.

KF_Interference Sample Hydrazine Hydrochloride Sample Reaction Redox Reaction: N2H4 + 2I2 -> N2 + 4HI Sample->Reaction KFReagent Karl Fischer Reagent (Contains I2) KFReagent->Reaction FalseResult Continuous I2 Consumption (False High Water Content) Reaction->FalseResult Solution Solution: Use KF Oven Method (Thermal Extraction) FalseResult->Solution

Mechanism of hydrazine interference in Karl Fischer titration and resolution.

References

  • [1] handling hygroscopic properties of hydrochloride salts, Smolecule. 1

  • [2] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder, Benchchem. 2

  • Karl Fischer Titration of Pharmaceutical Products with Pyridine-free Reagents, Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: (1H-Indazol-7-yl)-hydrazine Hydrochloride Recrystallization

Welcome to the technical support center for the purification of (1H-Indazol-7-yl)-hydrazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1H-Indazol-7-yl)-hydrazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar compounds. As a hydrazine derivative and a hydrochloride salt, this molecule presents unique challenges during its final purification steps. This document provides in-depth, field-proven insights into troubleshooting common issues encountered during recrystallization, grounded in the principles of physical organic chemistry and crystallization science.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing (1H-Indazol-7-yl)-hydrazine hydrochloride?

A1: There is no single "best" solvent. The ideal choice depends on the impurity profile of your crude product. For hydrochloride salts, highly polar protic solvents like methanol or ethanol can sometimes be too effective, leading to high solubility even at low temperatures and thus poor recovery.[1] A good starting point is often a binary solvent system. A mixture of a polar protic solvent (like methanol or ethanol) with water or a less polar anti-solvent (like 2-propanol or ethyl acetate) often provides the necessary solubility differential. For related indazole derivatives, solvent systems like Methanol/Water (MeOH/H₂O), Ethanol (EtOH), and Acetonitrile/Water have proven effective.[2][3][4]

Q2: My product "oils out" instead of crystallizing. What does this mean and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the melting point of the compound (or a eutectic mixture with impurities) is lower than the temperature of the solution. It can be resolved by re-heating the solution to redissolve the oil, adding a small amount of additional solvent to lower the saturation point, and then allowing it to cool much more slowly. Seeding the solution with a pure crystal can also encourage proper lattice formation.

Q3: I am experiencing very low yield after recrystallization. What are the most common causes?

A3: The most frequent cause of low recovery is using an excessive volume of solvent. This keeps the product dissolved in the "mother liquor" even after cooling. Another common reason is that the chosen solvent is too good, meaning the compound remains highly soluble even at low temperatures. To remedy this, you can evaporate some of the solvent to increase the concentration before cooling or add a suitable anti-solvent to reduce the product's solubility.

Q4: Are there stability concerns when heating (1H-Indazol-7-yl)-hydrazine hydrochloride?

A4: Yes. Hydrazine derivatives can be susceptible to thermal and oxidative degradation.[5][6] Prolonged heating, especially in the presence of oxygen, can lead to the formation of decomposition byproducts. It is crucial to use the minimum amount of heat necessary to dissolve the compound and to consider performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) if degradation is suspected.

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific experimental challenges. For each issue, we diagnose the probable cause, explain the underlying chemical principles, and provide a detailed protocol for resolution.

Problem 1: Persistent Impurities After Recrystallization

Scenario: You have recrystallized your product, but HPLC or NMR analysis shows that a key impurity remains.

Expert Analysis (The "Why"): This issue arises from poor solvent selection. An effective recrystallization solvent must exhibit a steep solubility curve for your target compound (high solubility when hot, low solubility when cold) while having the opposite profile for the impurity (either highly soluble at all temperatures or insoluble at all temperatures). If the impurity has a solubility profile similar to your product in the chosen solvent, it will co-crystallize. Hydrochloride salts can also be hygroscopic, trapping water which may hold onto water-soluble impurities.[7]

Step-by-Step Resolution Protocol:

  • Analyze the Impurity: If possible, identify the structure of the impurity. Is it more or less polar than your product? This information is critical for selecting a better solvent system.

  • Solvent Re-Screening:

    • If the impurity is less polar: Choose a more polar solvent system. This will keep your more polar hydrochloride salt product dissolved while potentially leaving the non-polar impurity undissolved during hot filtration.

    • If the impurity is more polar: Consider a less polar solvent system where your product is sparingly soluble when hot, but the impurity is highly soluble and remains in the mother liquor. Solvents like 2-propanol or acetone might be useful here.[1]

  • Employ an Anti-Solvent Technique:

    • Dissolve the crude product in a minimum amount of a "good" solvent (e.g., methanol, water).

    • While the solution is warm, slowly add a miscible "anti-solvent" (a solvent in which your product is poorly soluble, e.g., ethyl acetate, diethyl ether) until the solution becomes faintly turbid (cloudy).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This method can be highly effective at excluding impurities from the crystal lattice.[]

Problem 2: The Product Fails to Crystallize Upon Cooling

Scenario: The solution cools to room temperature, and even after placing it in an ice bath, no crystals form.

Expert Analysis (The "Why"): This is a classic case of either using too much solvent or the formation of a stable supersaturated solution.[9] In a supersaturated state, the concentration of the solute is higher than its equilibrium solubility, but the kinetic barrier to nucleation (the initial formation of a crystal seed) has not been overcome. This is common with highly purified compounds.

Troubleshooting Workflow: Inducing Crystallization

G start Supersaturated Solution (No Crystals) step1 Scratch inside surface of the flask with a glass rod at the meniscus. start->step1 First attempt step2 Add a 'seed' crystal of pure product. step1->step2 If no success end Crystals Form step1->end Success! step3 Cool to lower temperature (e.g., -20°C freezer). step2->step3 If no success step2->end Success! step4 Reduce solvent volume (rotary evaporator) and re-cool. step3->step4 Last resort (too much solvent) step3->end Success! step4->end Success!

Caption: Decision workflow for inducing crystallization from a supersaturated solution.

Step-by-Step Resolution Protocol:

  • Induce Nucleation (Mechanical): As shown in the diagram, the simplest method is to scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a high-energy surface that acts as a template for crystal nucleation.

  • Induce Nucleation (Seeding): If you have a small amount of pure (1H-Indazol-7-yl)-hydrazine hydrochloride from a previous batch, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[]

  • Reduce Solvent Volume: If the above methods fail, it is highly likely you used too much solvent. Gently warm the solution and remove a portion of the solvent using a rotary evaporator or a stream of inert gas. Then, attempt the cooling process again.

Problem 3: Product Color or Degradation

Scenario: The crude material is off-white, but after recrystallization, it has a yellow or brown tint.

Expert Analysis (The "Why"): Hydrazine-containing molecules can be susceptible to oxidation, which often produces colored byproducts.[5] This can be exacerbated by excessive heat, prolonged exposure to air during the procedure, or the presence of metallic impurities that can catalyze decomposition.[6][10] Some solvents, particularly chlorinated solvents or lower-quality acetone, can contain acidic impurities that may also promote degradation.

Step-by-Step Resolution Protocol:

  • Minimize Heat Exposure: Use the absolute minimum temperature required to dissolve the solid. Do not leave the solution boiling for an extended period.

  • Use an Inert Atmosphere: If color change is a persistent issue, perform the entire recrystallization process under a nitrogen or argon atmosphere. This involves using Schlenk techniques to de-gas the solvent and keep the flask blanketed with inert gas.

  • Consider Activated Charcoal: If the color is due to a highly-colored, minor impurity, you can use a small amount of activated charcoal (decolorizing carbon).

    • Protocol: After the solid is fully dissolved in the hot solvent, remove it from the heat source. Add a very small amount of activated charcoal (e.g., 1-2% of the solute weight). Swirl the mixture for a few minutes.

    • Crucial Step: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Never add charcoal to a boiling solution , as it can cause violent bumping.

  • Solvent Purity Check: Ensure you are using high-purity, HPLC-grade, or redistilled solvents to avoid contaminants that could cause degradation.

Data and Reference Tables

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes on Use with Hydrochloride Salts
Water10010.2Excellent for many salts. Can be used in binary systems with alcohols.
Methanol (MeOH)655.1Good solvent, but may be too strong, leading to low yields. Often used in mixtures.[3][4]
Ethanol (EtOH)784.3Similar to methanol; a common choice for indazole derivatives.[11][12]
2-Propanol (IPA)823.9Often preferred over EtOH for HCl salts as it's less polar, reducing solubility when cold.[1]
Acetonitrile825.8Aprotic polar solvent. Can be effective, often mixed with water.[2]
Acetone565.1Useful, but its low boiling point can lead to rapid evaporation and premature crystallization.
Ethyl Acetate774.4Typically used as an anti-solvent due to lower polarity.
Tetrahydrofuran (THF)664.0Can be used, but peroxide formation is a risk. Often used in mixed systems.[2]
Solvent Selection Workflow

The process of selecting a suitable solvent system is a critical first step that dictates the success of the recrystallization.

Caption: A systematic workflow for selecting an appropriate recrystallization solvent system.

References

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016). MDPI. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). jchr.org. [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2025). Indian Journals. [Link]

  • Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. (2025). Asian Journal of Research in Chemistry. [Link]

  • Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds. (2003). PubMed. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • What are possible errors for recrystallization? Homework.Study.com. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]

  • An efficient synthesis of 1- H indazoles. ResearchGate. [Link]

  • (PDF) Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. ResearchGate. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Avens Publishing Group. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • The chemical and biochemical degradation of hydrazine. SciSpace. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025). Pharmaceutical Technology. [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Selective decomposition of hydrazine over metal free carbonaceous materials. AIR Unimi. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2025). ResearchGate. [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for... PMC. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications (RSC Publishing). [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]

  • CN102898374A - Method for preparing 1H-indazole derivative.
  • 1H-Indazole. PubChem. [Link]

  • Study on Adsorption and Decomposition Kinetics of Hydrazine Nitrate on Different Transition Metal Surfaces. (2025). ACS Publications. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Characterization of (1H-Indazol-7-yl)-hydrazine HCl

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of (1H-Indazol-7-yl)-hydrazine HCl. Designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of (1H-Indazol-7-yl)-hydrazine HCl. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, offering a robust framework for developing and validating analytical methods for this and similar hydrazine-containing molecules.

Introduction: The Analytical Challenge of (1H-Indazol-7-yl)-hydrazine HCl

(1H-Indazol-7-yl)-hydrazine is a critical building block and potential process-related impurity in the synthesis of various pharmacologically active compounds. Its accurate identification and quantification are paramount for ensuring the purity, safety, and efficacy of final drug substances. However, hydrazine-containing compounds present a unique set of analytical hurdles. They are often highly reactive, polar, and possess low molecular weights, making them challenging to retain on standard reversed-phase chromatography columns and difficult to detect with high sensitivity.[1][2]

This guide details a highly sensitive and specific LC-MS/MS method for the characterization of (1H-Indazol-7-yl)-hydrazine HCl, leveraging a derivatization strategy to overcome its inherent analytical difficulties. Furthermore, we will objectively compare this modern approach with alternative analytical techniques, providing the data and rationale necessary to select the most appropriate method for your research and development needs.

The Core Strategy: Why Derivatization is Key for Hydrazine Analysis

Direct analysis of small, polar molecules like (1H-Indazol-7-yl)-hydrazine by LC-MS is often plagued by poor chromatographic retention, suboptimal ionization efficiency, and low sensitivity. To surmount these issues, a chemical derivatization strategy is employed. This involves reacting the hydrazine moiety with a specific reagent to form a larger, more stable, and more readily analyzable molecule (a hydrazone).

The advantages of this approach are manifold:

  • Enhanced Chromatographic Retention: The resulting derivative is significantly less polar, leading to better retention and peak shape on ubiquitous C18 columns.

  • Improved Ionization: The derivatized molecule often has a higher molecular weight and functional groups that are more amenable to efficient ionization by techniques like electrospray ionization (ESI).

  • Increased Specificity and Sensitivity: Derivatization allows for the creation of a unique, high-mass molecule that can be easily distinguished from matrix components, and its fragments can be monitored using Multiple Reaction Monitoring (MRM) for highly sensitive and selective quantification.[3][4][5][6]

For this guide, we will utilize benzaldehyde as the derivatizing agent, which reacts with the hydrazine to form a stable Schiff base, (E)-1-benzylidene-2-(1H-indazol-7-yl)hydrazine.

Recommended LC-MS/MS Protocol

This section provides a detailed, self-validating protocol for the quantitative analysis of (1H-Indazol-7-yl)-hydrazine HCl. The causality behind each parameter selection is explained to empower the user to adapt this method to their specific instrumentation and needs.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh (1H-Indazol-7-yl)-hydrazine HCl Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Add Benzaldehyde Derivatizing Agent & Acid Catalyst (e.g., Formic Acid) B->C D Incubate to Form Hydrazone Derivative (e.g., 60°C for 30 min) C->D E Inject Derivatized Sample D->E F Chromatographic Separation (Reversed-Phase C18 Column) E->F G Electrospray Ionization (ESI+) F->G H Mass Analysis (Triple Quadrupole) Precursor Ion Selection (Q1) G->H I Collision-Induced Dissociation (Q2) H->I J Product Ion Monitoring (Q3) I->J K Integrate MRM Peak Areas J->K L Generate Calibration Curve K->L M Quantify Analyte Concentration L->M

Caption: LC-MS/MS workflow for the analysis of (1H-Indazol-7-yl)-hydrazine.

Step 1: Sample Preparation and Derivatization
  • Standard Preparation: Prepare a stock solution of (1H-Indazol-7-yl)-hydrazine HCl in a suitable diluent (e.g., 50:50 acetonitrile/water). From this stock, create a series of calibration standards ranging from your expected Limit of Quantification (LOQ) to the upper limit of the linear range.

  • Derivatizing Solution: Prepare a solution of benzaldehyde in acetonitrile. A concentration of ~1 mg/mL is a good starting point.

  • Reaction: To 100 µL of each standard or sample solution, add 100 µL of the benzaldehyde solution and 10 µL of formic acid (to catalyze the reaction).

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes to ensure complete derivatization.

  • Final Preparation: Allow the solution to cool to room temperature. Dilute with the mobile phase if necessary and transfer to an autosampler vial for analysis.

  • Rationale: The use of an acid catalyst accelerates the condensation reaction between the hydrazine and the aldehyde. Incubation ensures the reaction proceeds to completion for accurate and reproducible quantification.

Step 2: LC-MS/MS Instrumentation and Parameters

The following parameters are provided as a robust starting point and should be optimized for your specific LC-MS/MS system.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power and is ideal for retaining the non-polar hydrazone derivative.[3][4][7]
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier improves peak shape and promotes efficient protonation for ESI+.[5][7][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA strong organic solvent for eluting the analyte from the reversed-phase column.[5][7][8]
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateA standard gradient to ensure elution of the analyte with good peak shape and separation from interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and system pressure.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Volume 5 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen-rich indazole and hydrazone structure is readily protonated, making ESI+ the ideal mode for high sensitivity.[9][10]
Precursor Ion (Q1) m/z 237.1 [M+H]⁺Calculated mass of the derivatized product: C₁₄H₁₂N₄ (236.11) + H⁺. This should be confirmed by direct infusion.
Product Ions (Q3) m/z 119.1 (Quantitative) / 91.1 (Qualitative)These represent stable, characteristic fragments of the derivatized analyte, ensuring high selectivity for MRM analysis.
Collision Energy (CE) Optimize via infusionInstrument-dependent; must be optimized to maximize the signal of the specific product ions.
Source Temperature 500 °CEnsures efficient desolvation of the analyte ions.
IonSpray Voltage 5500 VCreates a stable spray and promotes efficient ionization.
Step 3: Method Validation

A robust analytical method must be validated to ensure its reliability. Key validation parameters, based on ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a defined range.

  • Accuracy & Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[6][7][11]

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS offers unparalleled sensitivity and selectivity, it is essential to understand its performance in the context of other available analytical technologies.

Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_hplcuv HPLC-UV cluster_nmr NMR LCMS_Node High Sensitivity High Selectivity (MRM) Quantitative & Qualitative High Throughput Requires Derivatization GCMS_Node High Resolution Requires Derivatization Potential Thermal Degradation Lower Throughput HPLCUV_Node Widely Available Robust & Cost-Effective Lower Sensitivity Lower Selectivity Requires Chromophore NMR_Node Definitive Structure Elucidation Quantitative (qNMR) Very Low Sensitivity Not for Trace Analysis

Caption: Key characteristics of different analytical methodologies.

Table 3: Comparison of Analytical Techniques for (1H-Indazol-7-yl)-hydrazine HCl

FeatureLC-MS/MS (with Derivatization)GC-MS (with Derivatization)HPLC-UV (with Derivatization)NMR Spectroscopy
Sensitivity Excellent (pg to fg level)Very GoodModerate to Good (ng to µg level)Poor (µg to mg level)
Selectivity Excellent (based on mass-to-charge ratio and fragmentation)Very GoodModerate (relies on chromatographic separation)Excellent (for structural isomers)
Primary Use Case Trace-level impurity quantification, metabolite identificationVolatile impurity analysisAssay and purity of main componentsStructural elucidation, absolute quantification (qNMR)[12][13]
Key Limitation Higher instrument cost and complexityPotential for analyte degradation at high temperatures in the inlet.[2]Insufficient sensitivity for genotoxic impurity control.[12]Very low sensitivity, unsuitable for trace analysis.
  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS requires analytes to be volatile and thermally stable. Hydrazine derivatives often require derivatization to increase their volatility, but the high temperatures of the GC inlet can sometimes lead to degradation, compromising quantitative accuracy.[2][14]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many labs. However, its sensitivity and selectivity are significantly lower than mass spectrometry. While the derivatized hydrazone has a strong chromophore, making it suitable for HPLC-UV, this method may not achieve the low detection limits required for controlling potentially genotoxic impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structural confirmation. Quantitative NMR (qNMR) can provide highly accurate quantification without the need for a specific reference standard. However, its inherent lack of sensitivity makes it unsuitable for the trace-level analysis typically required in impurity profiling.[12][13]

Conclusion: The Superiority of LC-MS for Hydrazine Characterization

For the comprehensive characterization and sensitive quantification of (1H-Indazol-7-yl)-hydrazine HCl, a well-developed LC-MS/MS method is the authoritative choice. By employing a chemical derivatization strategy, the inherent analytical challenges of this small, polar molecule are effectively overcome. This approach yields a method with superior sensitivity and selectivity, making it ideal for the stringent requirements of pharmaceutical development, from raw material testing to final product release.

While techniques like HPLC-UV and NMR have their place for assay and structural confirmation, respectively, they cannot match the performance of LC-MS/MS for trace-level impurity analysis. The detailed protocol and comparative data in this guide provide a solid foundation for scientists to implement a robust, reliable, and fit-for-purpose analytical solution in their laboratories.

References

  • Three Methods of Detection of Hydrazines. (n.d.). NASA Tech Briefs. Retrieved from [Link]

  • Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. (2017). J Chromatogr B Analyt Technol Biomed Life Sci. Retrieved from [Link]

  • Kartal, E., et al. (2026, February 12). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv. Retrieved from [Link]

  • Kartal, E., et al. (2026, February 10). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Chapter 6: Analytical Methods. Retrieved from [Link]

  • Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Davis, J. D., et al. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PLoS One, 9(9), e107543. Retrieved from [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. Retrieved from [Link]

  • Systematic LC-MS/MS Method for Quantification of 2,3-Dimethyl-2H-Indazole-6-Amine Content in Pazopanib Hydrochloride. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • Rodu, B., & Jansson, C. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Chemistry Central Journal, 9(15). Retrieved from [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025, July 10). MDPI. Retrieved from [Link]

  • Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. (2022). Journal of Chromatographic Science. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

FTIR absorption bands for (1H-Indazol-7-yl)-hydrazine hydrochloride

An Expert Guide to the FTIR Spectroscopy of (1H-Indazol-7-yl)-hydrazine hydrochloride: A Comparative Analysis Introduction (1H-Indazol-7-yl)-hydrazine hydrochloride is a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the FTIR Spectroscopy of (1H-Indazol-7-yl)-hydrazine hydrochloride: A Comparative Analysis

Introduction

(1H-Indazol-7-yl)-hydrazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block for the synthesis of novel therapeutic agents. The indazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules.[1] Accurate structural characterization is paramount in the synthesis and quality control of such compounds. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound.

This guide provides an in-depth analysis of the expected . As a Senior Application Scientist, this document moves beyond a simple peak listing. It establishes a predicted spectral profile by dissecting the molecule into its constituent functional groups—the indazole ring and the hydrazinium cation—and compares their expected vibrational modes with those of structurally related reference compounds. This comparative approach provides a robust framework for researchers to interpret experimental spectra, confirm compound identity, and assess purity.

Molecular Structure and Predicted Vibrational Modes

The structure of (1H-Indazol-7-yl)-hydrazine hydrochloride combines an aromatic indazole ring with a protonated hydrazine substituent. The hydrochloride salt formation is critical, as it converts the hydrazine group (-NHNH₂) into a hydrazinium group (-NH₂NH₃⁺), significantly altering the vibrational frequencies of the N-H bonds.

Caption: Molecular structure of (1H-Indazol-7-yl)-hydrazine hydrochloride.

The primary vibrational modes of interest can be categorized as follows:

  • N-H Stretching: Vibrations from the indazole ring N-H and the hydrazinium group (-NH₂- and -NH₃⁺). These are expected in the high-frequency region (>2500 cm⁻¹).

  • Aromatic C-H Stretching: Occurring just above 3000 cm⁻¹.[2]

  • N-H Bending: Scissoring, wagging, and twisting motions from the N-H bonds, typically found in the 1650-1500 cm⁻¹ region.

  • Aromatic C=C and C=N Stretching: Ring stretching vibrations of the indazole system, expected between 1600 cm⁻¹ and 1450 cm⁻¹.[2]

  • N-N Stretching: The stretching vibration of the bond connecting the two nitrogen atoms of the hydrazine moiety.

  • Fingerprint Region (<1500 cm⁻¹): A complex region containing C-H in-plane and out-of-plane bending, as well as other skeletal vibrations that are highly characteristic of the molecule as a whole.

Predicted and Comparative FTIR Spectral Data

The following table outlines the predicted . These predictions are based on established group frequencies and a comparative analysis of related molecules, including 1H-indazole hydrochloride[3], hydrazine[4][5], and other aromatic hydrazines.[6]

Table 1: Predicted FTIR Absorption Bands for (1H-Indazol-7-yl)-hydrazine hydrochloride

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentComparative Notes
3400 - 3200Medium-Strong, BroadIndazole N-H StretchIn pure 1H-indazole, a broad band for the N-H stretch is a key feature.[7]
3200 - 2600Strong, Very Broad-NH₃⁺ and -NH₂- Asymmetric & Symmetric StretchesThe protonation to form the hydrochloride salt results in very broad and strong absorptions in this region, characteristic of ammonium salts. This is a key indicator of salt formation.
~3050Medium-WeakAromatic C-H StretchTypical for aromatic rings, often appearing as a shoulder on the broader N-H bands.[2]
~1620Medium-NH₃⁺ Asymmetric Bending (Degenerate Deformation)A characteristic absorption for primary ammonium salts.
~1580Medium-NH₂- Bending (Scissoring)Hydrazine derivatives show a distinct absorption in this area for the NH₂ deformation.[4][5]
1600 - 1450Medium-Strong (multiple bands)Aromatic C=C and C=N Ring StretchingAromatic and heteroaromatic rings display a series of bands in this region. The pattern is diagnostic of the ring structure.[2][8]
~1510Strong-NH₃⁺ Symmetric Bending ("Umbrella" Mode)Another key absorption for the -NH₃⁺ group.
~1150MediumN-N StretchThe N-N stretching mode in hydrazine is observed around 1149 cm⁻¹.[4][5] Its position can shift based on substitution and protonation.
900 - 670StrongAromatic C-H Out-of-Plane BendingThe specific positions of these strong bands are highly diagnostic of the substitution pattern on the benzene portion of the indazole ring.

Comparative Spectral Analysis

The Indazole Core: Comparison with 1H-Indazole Hydrochloride

The NIST database includes a reference spectrum for 1H-indazole hydrochloride, which serves as an excellent comparison for the core ring system.[3] In this reference, the characteristic aromatic C=C stretching bands are visible in the 1600-1450 cm⁻¹ range. We predict a similar pattern for (1H-Indazol-7-yl)-hydrazine hydrochloride. Furthermore, the broad absorption features below 3000 cm⁻¹ in the reference spectrum are indicative of the protonated nitrogen of the indazole ring, a feature that will be convolved with the even stronger absorptions from the hydrazinium group in our target molecule.

The Hydrazinium Moiety: Comparison with Hydrazine

Studies on hydrazine show characteristic vibrational modes that are foundational for our predictions.[4][5] Key assignments include the N-N stretch (around 1149 cm⁻¹), NH₂ deformation modes (around 1600-1655 cm⁻¹), and N-H stretching modes (3150-3350 cm⁻¹).[4] For our target molecule, the formation of the hydrochloride salt transforms the terminal -NH₂ into -NH₃⁺. This leads to the appearance of strong and characteristic ammonium salt absorptions, namely the asymmetric and symmetric N-H bending modes around 1620 cm⁻¹ and 1510 cm⁻¹, respectively, and a very broad N-H stretching feature from 3200 down to 2600 cm⁻¹.

Experimental Protocol: FTIR Analysis via KBr Pellet Method

To obtain a high-quality FTIR spectrum of a solid sample like (1H-Indazol-7-yl)-hydrazine hydrochloride, the Potassium Bromide (KBr) pellet method is standard and reliable.[9] The causality behind this choice is that KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the beam path.

cluster_prep Sample Preparation cluster_acq Data Acquisition start Start: Dry Sample & KBr grind Grind 1-2 mg Sample with ~200 mg KBr start->grind Hygroscopic materials require a dry environment (glove box) mix Ensure Homogeneous Mixture grind->mix press Press Mixture in Die (7-10 tons pressure) mix->press pellet Form Transparent Pellet press->pellet bg Collect Background Spectrum (Empty Sample Holder) pellet->bg Transfer Pellet sample Place KBr Pellet in Holder and Insert into Spectrometer bg->sample collect Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) sample->collect process Perform Baseline Correction & Peak Picking collect->process result Final Spectrum process->result

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Drying: Gently dry both the (1H-Indazol-7-yl)-hydrazine hydrochloride sample and spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is the most common contaminant and exhibits broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure key sample peaks. Transfer to a desiccator to cool.

  • Grinding: In a dry agate mortar and pestle, combine approximately 1-2 mg of the sample with 150-200 mg of KBr. The low sample concentration is crucial to ensure that the strongest absorption bands do not saturate the detector.

  • Mixing: Grind the mixture thoroughly for several minutes until it appears as a fine, homogeneous powder. Inadequate mixing is a primary cause of poor-quality spectra with sloping baselines and distorted peak shapes (Christiansen effect).

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply 7-10 tons of pressure for several minutes. This will cause the KBr to flow and form a transparent or translucent disc.

  • Background Collection: Place the empty sample holder into the FTIR spectrometer and run a background scan. This is a self-validating step that records the spectral signature of the atmospheric CO₂ and water vapor, which is then automatically subtracted from the sample spectrum.

  • Sample Collection: Carefully place the KBr pellet into the sample holder and acquire the sample spectrum. A typical setting is to co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and analyzed. The peaks can be identified and compared against the predicted values in Table 1.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of (1H-Indazol-7-yl)-hydrazine hydrochloride. The spectrum is predicted to be dominated by several key features: a very broad, strong absorption band from 3200-2600 cm⁻¹ corresponding to the N-H stretches of the hydrazinium cation, characteristic N-H bending modes for the -NH₃⁺ and -NH₂- groups between 1620-1510 cm⁻¹, and a series of medium-to-strong bands in the 1600-1450 cm⁻¹ region arising from the indazole ring system. By comparing an experimentally obtained spectrum to this detailed analysis and the spectra of related compounds, researchers can confidently confirm the identity and structural integrity of this important synthetic intermediate.

References

  • Al-Douh, M. H., Al-Wassil, A. I., & Al-Otaibi, A. M. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(4), 3271-3286. [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Retrieved from [Link]

  • R Discovery. (2006, November 14). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2021, January). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]

  • Dattelbaum, A. M., et al. (2020). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega, 5(8), 4150-4157. [Link]

  • SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2006, August 8). FTIR, FT Raman spectra and normal coordinate analysis of hydralazine. Retrieved from [Link]

  • Dattelbaum, A. M., et al. (2020, February 21). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... Retrieved from [Link]

  • NIScPR Online Periodical Repository. (2006, May). FTIR, FT Raman spectra and normal coordinate analysis of hydralazine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... Retrieved from [Link]

  • NIST. (n.d.). 1H-indazole hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

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Validation

Title: HPLC Method Development for (1H-Indazol-7-yl)-hydrazine Hydrochloride Purity: A Comparative Guide

The Analytical Challenge: Causality Behind the Complexity (1H-Indazol-7-yl)-hydrazine hydrochloride is a critical, highly polar intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Causality Behind the Complexity

(1H-Indazol-7-yl)-hydrazine hydrochloride is a critical, highly polar intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From a chromatographic perspective, developing a purity assay for this compound presents a trifecta of challenges:

  • High Polarity & Early Elution: The hydrazine moiety significantly lowers the molecule's partition coefficient (LogP). On standard reversed-phase (RP) C18 columns, the compound elutes near the void volume (

    
    ), leading to poor resolution from polar matrix components, salts, and synthesis byproducts[1].
    
  • Ionization & Secondary Interactions: With a pKa typically around 7.0–8.0 for aryl hydrazines, the molecule is protonated under standard acidic mobile phase conditions. These positively charged analytes interact strongly with unshielded, ionized silanol groups (

    
    ) on silica-based stationary phases. This cation-exchange secondary interaction is the primary cause of severe peak tailing (Asymmetry factor 
    
    
    
    ) and a drastic loss of theoretical plates[2].
  • Reactivity: Free hydrazines are notoriously reactive and prone to on-column oxidation or degradation if method conditions (like pH and temperature) are not strictly controlled[3].

While pre-column derivatization (e.g., with benzaldehyde or salicylaldehyde) is a traditional regulatory approach for trace aliphatic hydrazines[4], the indazole ring provides a sufficient intrinsic UV chromophore (


). Therefore, direct analysis is the preferred strategy for routine purity assays, provided the stationary phase can adequately retain and resolve the intact molecule without derivatization artifacts.

MethodDev Start Analyte: (1H-Indazol-7-yl) -hydrazine HCl Assess Assess Properties (Polar, Basic, UV-Active) Start->Assess C18 Standard RP-C18 Assess->C18 Default Trial Fail Poor Retention & Tailing (Silanol Interactions) C18->Fail Result Alt1 HILIC Mode (Amide/Silica) Fail->Alt1 Increase Retention Alt2 Mixed-Mode (RP/Cation-Exchange) Fail->Alt2 Utilize Charge Alt3 Ion-Pairing RP (e.g., HFBA) Fail->Alt3 Mask Polarity

Fig 1: Logical decision tree for chromatographic method selection of polar aryl hydrazines.

Objective Comparison of Chromatographic Strategies

To achieve a robust purity method that complies with ICH Q2(R1) guidelines[2], we must move beyond generic C18 gradients. Below is an objective comparison of three viable alternatives: Ion-Pairing RP, HILIC, and Mixed-Mode Chromatography.

A. Ion-Pairing Reversed-Phase (IP-RP)

This method uses volatile ion-pairing reagents like Heptafluorobutyric acid (HFBA) in the mobile phase. The hydrophobic tail of HFBA embeds into the C18 phase, while its anionic head pairs with the protonated hydrazine, masking the charge and increasing retention.

  • Pros: Allows the use of standard C18 columns; provides good resolution for closely related hydrophobic impurities.

  • Cons: Ion-pairing reagents require extensive column equilibration, often cause severe baseline drift during gradients, and lead to massive ion suppression if transferred to LC-MS[5].

B. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates on a polar stationary phase (e.g., Amide or bare silica) with a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent. This is the modern gold standard for highly polar basic compounds[5].

  • Pros: Excellent retention of hydrazine hydrochlorides; highly compatible with MS; low column backpressure.

  • Cons: Requires strict control of the sample diluent (must be high organic) to prevent peak distortion and breakthrough.

C. Mixed-Mode Chromatography (RP / Cation-Exchange)

Mixed-mode columns (e.g., Coresep 100) incorporate both hydrophobic alkyl chains and terminal acidic groups (like sulfonic acid). This allows the column to retain the indazole ring via hydrophobic interactions and the hydrazine moiety via cation-exchange[6].

  • Pros: Incredible retention control by tuning both organic modifier and buffer ionic strength; excellent peak shape for basic analytes.

  • Cons: Method development is multi-dimensional (requires simultaneously optimizing pH, buffer concentration, and organic percentage).

Quantitative Performance Summary
ParameterC18 + Ion-Pairing (HFBA)HILIC (Amide Phase)Mixed-Mode (RP/CX)
Retention Factor (

)
2.5 - 3.54.0 - 6.05.0 - 8.0
Peak Asymmetry (

)
1.3 - 1.61.0 - 1.10.9 - 1.1
Theoretical Plates (

)
~8,000~15,000~12,000
MS Compatibility Poor (Ion Suppression)ExcellentGood (if using volatile buffers)
Equilibration Time > 45 minutes~ 15 minutes~ 20 minutes
Sample Diluent Sensitivity LowHigh (Needs >70% ACN)Moderate

Self-Validating Experimental Protocols

A method is only as reliable as its intrinsic controls. The following protocols are designed as self-validating systems, meaning System Suitability Testing (SST) is built directly into the workflow to ensure causality between method parameters and analytical output[7].

Workflow Prep Sample Prep (Diluent Matching) SST System Suitability (Resolution > 2.0) Prep->SST Sep Chromatographic Separation SST->Sep Det Orthogonal Detection (UV 280nm + MS) Sep->Det Val ICH Validation (Accuracy/Precision) Det->Val

Fig 2: Self-validating experimental workflow for purity analysis.

Protocol 1: HILIC-UV Method for Purity & Related Substances

Mechanistic Rationale: By utilizing an Amide-bonded stationary phase, a water-enriched layer forms on the silica surface. The highly polar (1H-Indazol-7-yl)-hydrazine partitions into this aqueous layer, providing strong retention without silanol-induced tailing[5].

Step-by-Step Methodology:

  • Column Selection: Waters XBridge Amide or equivalent (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Low pH suppresses residual silanol ionization and ensures the hydrazine is fully protonated for consistent partitioning).

    • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 90% B (Isocratic hold to focus the analyte band).

    • 2-10 min: Linear gradient to 60% B.

    • 10-13 min: Hold at 60% B (Elution of highly polar impurities).

    • 13-14 min: Return to 90% B.

    • 14-20 min: Re-equilibration.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 35°C to improve mass transfer kinetics.

  • Detection: UV at 280 nm (optimal for the indazole ring).

  • Sample Preparation (Critical Step): Dissolve the API in a diluent of 80:20 Acetonitrile:Water. Causality note: If the sample is dissolved in 100% water, the injection solvent will be stronger than the mobile phase, causing severe peak distortion and breakthrough.

  • System Suitability Test (SST): Inject a resolution mixture containing (1H-Indazol-7-yl)-hydrazine and 7-amino-1H-indazole (a common synthetic precursor). The method is valid only if the resolution (

    
    ) between these two peaks is 
    
    
    
    and the relative standard deviation (RSD) of the main peak area over 5 replicate injections is
    
    
    [2].
Protocol 2: Mixed-Mode (Cation-Exchange) Method

Mechanistic Rationale: If HILIC cannot resolve specific hydrophobic impurities, Mixed-Mode chromatography is the superior alternative. The column utilizes a hydrophobic chain with an embedded anionic group. Retention is modulated by adjusting the buffer concentration (which competes with the basic hydrazine)[6].

Step-by-Step Methodology:

  • Column Selection: Mixed-mode RP/Cation-Exchange column (e.g., Coresep 100, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Isocratic Elution: 40% Acetonitrile / 60% Water containing 20 mM Ammonium Formate (pH 3.0) for MS compatibility.

  • Optimization Logic:

    • To decrease the retention time of the hydrazine API, increase the buffer concentration (e.g., from 20 mM to 40 mM). This increases competition for the cation-exchange sites.

    • To decrease the retention time of neutral/hydrophobic impurities, increase the Acetonitrile percentage.

  • Flow Rate & Detection: 1.0 mL/min; UV at 280 nm.

  • Validation Parameters: Evaluate Linearity from 0.05% (Reporting Threshold) to 120% of the nominal concentration to satisfy ICH Q2(R1) requirements for quantitative impurity testing[1].

Conclusion & Recommendations

For the purity analysis of (1H-Indazol-7-yl)-hydrazine hydrochloride, legacy C18 methods force analysts to rely on complex ion-pairing reagents that limit detection orthogonality. HILIC stands out as the premier choice for routine QA/QC environments due to its exceptional peak shape, high theoretical plate count, and seamless transferability to LC-MS for impurity identification. For complex synthesis matrices where both highly polar and highly hydrophobic impurities coexist, Mixed-Mode chromatography offers unparalleled tunable selectivity.

References

  • Analytical Method Development and Validation in Pharmaceuticals. resolvemass.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5JQWMDD0RBfazTkzErbCgMonMmPoG3c39cbz8H1lxgSpXri8Eo3cNsX6yiK43aTrJbLsWn4i-c4X2lNOm54NG1CBVZgT0NVXvFmTsIrW3zrMGlfJGgqMxkA2Y6SjJbgEjpSOSmmownqx_rhTximU9hsoj5ItjH_qVM-PEqxMSNmhA-fDc8v7KwShvC0lx08wQGA==]
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Comparative

comparing reactivity of 7-hydrazinylindazole vs 4-hydrazinylindazole

Comparative Reactivity Guide: 7-Hydrazinylindazole vs. 4-Hydrazinylindazole In the landscape of modern drug discovery and heterocyclic chemistry, indazole derivatives serve as privileged scaffolds, particularly in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 7-Hydrazinylindazole vs. 4-Hydrazinylindazole

In the landscape of modern drug discovery and heterocyclic chemistry, indazole derivatives serve as privileged scaffolds, particularly in the development of kinase inhibitors and metabolic modulators. When functionalized with a highly reactive hydrazine moiety, the indazole core becomes a versatile building block for complex tricyclic and tetracyclic systems.

However, the regiochemistry of the hydrazine group dictates fundamentally different reactive pathways. As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity profiles of 7-hydrazinyl-1H-indazole and 4-hydrazinyl-1H-indazole . By analyzing the causality behind their divergent cyclization mechanisms, this guide provides actionable, self-validating protocols for researchers synthesizing advanced polycyclic frameworks.

Mechanistic Divergence: Peri-Annulation vs. Ortho-Annulation

The reactivity of hydrazinylindazoles is governed by the spatial relationship between the exocyclic hydrazine group and the endocyclic nitrogen atoms of the pyrazole ring.

The Peri-Effect in 7-Hydrazinyl-1H-indazole

In 7-hydrazinyl-1H-indazole, the hydrazine group at the C7 position is situated in direct spatial proximity to the N1 atom of the indazole core. This creates a peri-like relationship. When reacted with bis-electrophiles (such as dialkyl acetylenedicarboxylates or


-ketoesters), the primary amine of the hydrazine first attacks the most electrophilic center. The resulting intermediate places the secondary electrophilic site perfectly within the attack radius of the indazole's N1 atom. This drives a thermodynamically favorable peri-annulation , forming a new bridging ring that yields tricyclic systems like pyrazolo[1,5,4-de]quinoxalines[1].
Ortho-Annulation in 4-Hydrazinyl-1H-indazole

Conversely, the hydrazine group in 4-hydrazinyl-1H-indazole is located adjacent to the C3 and C5 carbons, far removed from the N1 and N2 atoms. Consequently, the pyrazole nitrogens do not participate in subsequent cyclizations. Instead, the compound behaves as a standard aryl hydrazine. Under acidic conditions with ketones, it undergoes classic Fischer indolization. The initial hydrazone intermediate undergoes a [3,3]-sigmatropic rearrangement, with the new carbon-carbon bond forming at the electron-rich C3 or C5 positions, leading to linearly or angularly fused systems such as pyrrolo[2,3-g]indazoles[2].

Pathway Visualizations

To conceptualize the divergent causality of these two isomers, the following mechanistic workflows illustrate how structural topology dictates the final polycyclic scaffold.

G A 7-Hydrazinyl-1H-indazole (Nucleophilic at C7-NHNH2 & N1) B Condensation with Bis-electrophile (e.g., DMAD) A->B C Hydrazone/Enamine Intermediate (Proximity to N1) B->C Kinetic Step D Peri-Annulation (N1 attacks ester carbonyl) C->D Thermodynamic Closure E Pyrazolo[1,5,4-de]quinoxaline (Bridged Tricyclic System) D->E Final Product

Mechanistic pathway of 7-hydrazinylindazole peri-annulation.

G A 4-Hydrazinyl-1H-indazole (Standard Aryl Hydrazine) B Condensation with Ketone (e.g., Cyclohexanone) A->B C Hydrazone Intermediate (Distant from N1/N2) B->C Acid Catalysis D [3,3]-Sigmatropic Rearrangement (C3 or C5 carbon participation) C->D Fischer Indolization E Pyrrolo[2,3-g]indazole (Fused Tricyclic System) D->E Final Product

Mechanistic pathway of 4-hydrazinylindazole ortho-annulation.

Quantitative Reactivity Comparison

The following table summarizes the operational differences, required conditions, and structural outcomes when utilizing these two isomers in library synthesis. Both precursors are typically synthesized from their corresponding bromoindazoles via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, often isolated as trifluoroacetate or hydrochloride salts[3].

Parameter7-Hydrazinyl-1H-indazole4-Hydrazinyl-1H-indazole
Primary Cyclization Mode Peri-annulation (N1 and C7 participation)Ortho-annulation (C4 and C3/C5 participation)
Typical Electrophiles

-Ketoesters, DMAD, Orthoesters
Ketones, 1,2-Dicarbonyls, Arylglyoxals
Resulting Scaffold Type Bridged tricyclic (e.g., Pyrazolo[1,5,4-de]quinoxalines)Fused tricyclic (e.g., Pyrrolo[2,3-g]indazoles)
Steric Hindrance Profile High (due to adjacent pyrazole ring)Low-to-Moderate (isolated on the benzene ring)
Thermodynamic Driver Formation of highly conjugated, planar de-fused systemsRearomatization following sigmatropic shift
N1 Protection Required? No (N1 must be free to participate in cyclization)Optional (Often protected with SEM to prevent side reactions)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in analytical checkpoints to confirm causality and reaction progress without relying solely on endpoint analysis.

Protocol A: Synthesis of a Pyrazolo[1,5,4-de]quinoxaline via Peri-Annulation (7-HI)

Rationale: This reaction leverages the nucleophilicity of both the exocyclic hydrazine and the endocyclic N1. Methanol is chosen as the solvent to stabilize the polar transition state during the final ring closure.

  • Initiation: Dissolve 7-hydrazinyl-1H-indazole (1.0 equiv) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Electrophile Addition: Dropwise add dimethyl acetylenedicarboxylate (DMAD, 1.1 equiv) at 0 °C to strictly control the kinetic formation of the intermediate.

  • Validation Checkpoint 1: After 30 minutes, perform TLC (DCM:MeOH 95:5). The highly polar hydrazine baseline spot should disappear, replaced by a yellow intermediate spot (the uncyclized enamine). LC-MS should confirm an

    
     mass corresponding to the linear adduct.
    
  • Thermodynamic Closure: Heat the reaction mixture to reflux (65 °C) for 4–6 hours. The elevated temperature provides the activation energy required for the N1 atom to attack the ester carbonyl, expelling methanol.

  • Validation Checkpoint 2: The solution will transition from pale yellow to deep orange, and a precipitate will often form as the highly planar tricyclic product crystallizes out of the methanolic solution.

  • Isolation: Cool to room temperature, filter the precipitate, and wash with cold methanol to yield the pure pyrazolo[1,5,4-de]quinoxaline derivative.

Protocol B: Fischer Indolization to a Pyrrolo-fused Indazole (4-HI)

Rationale: Because the N1 atom cannot participate, strong acidic conditions are required to force the tautomerization of the hydrazone and drive the[3,3]-sigmatropic rearrangement onto the indazole carbon backbone.

  • Hydrazone Formation: Suspend 4-hydrazinyl-1H-indazole (1.0 equiv) and cyclohexanone (1.2 equiv) in glacial acetic acid (0.5 M). Stir at room temperature for 1 hour.

  • Validation Checkpoint 1: An aliquot analyzed by LC-MS must show complete conversion to the hydrazone intermediate. The mass will reflect the loss of

    
    .
    
  • Sigmatropic Rearrangement: Add a catalytic amount of concentrated HCl (or polyphosphoric acid for recalcitrant substrates) and heat the mixture to 90 °C.

  • Validation Checkpoint 2: Monitor via UV-Vis or TLC under a 254 nm lamp. The formation of the pyrrolo-fused system is accompanied by a distinct increase in UV fluorescence due to the extended, rigidly fused aromatic system[2].

  • Quenching & Isolation: Pour the hot mixture over crushed ice and neutralize carefully with aqueous

    
    . Extract the resulting fused tricyclic product with ethyl acetate, dry over 
    
    
    
    , and purify via silica gel chromatography.

References

  • Boutayeb, M., et al. "Synthesis of New Pyrazolo[1.5.4-de]quinoxalines." ChemInform, 2010. Available at:[Link]

  • Anizon, F., et al. "Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4-g]quinoxalines and pyrroloindazole regioisomers." Arkivoc, 2020. Available at:[Link]

  • Burdett, M. T., et al. "Heterocyclic inhibitors of MCT4." US Patent 10214492B2, 2019.

Sources

Validation

advantages of (1H-Indazol-7-yl)-hydrazine hydrochloride over phenylhydrazine

Title: Advanced Reagent Selection in Heterocyclic Synthesis: The Strategic Advantages of (1H-Indazol-7-yl)-hydrazine Hydrochloride Over Phenylhydrazine Executive Summary For over a century, phenylhydrazine has served as...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Reagent Selection in Heterocyclic Synthesis: The Strategic Advantages of (1H-Indazol-7-yl)-hydrazine Hydrochloride Over Phenylhydrazine

Executive Summary For over a century, phenylhydrazine has served as the foundational reagent for the synthesis of indoles and pyrazoles. However, modern drug discovery and green chemistry mandates require reagents that offer superior safety profiles, enhanced bench stability, and direct access to high-value pharmacophores. This guide provides an objective, data-driven comparison demonstrating why (1H-Indazol-7-yl)-hydrazine hydrochloride is superseding phenylhydrazine in advanced synthetic workflows, particularly in the development of kinase inhibitors.

Chemical Stability and Handling: The Salt Advantage

The physical state of a reagent fundamentally dictates its reliability in quantitative synthesis. Phenylhydrazine is typically utilized as a free base—a pale-yellow, oily liquid. The unshared electron pairs on its terminal nitrogen are highly susceptible to atmospheric oxygen and light, leading to rapid auto-oxidation and the formation of dark, tarry impurities that severely depress reaction yields.

In contrast, (1H-Indazol-7-yl)-hydrazine is supplied as a hydrochloride salt. The causality of its stability is rooted in protonation: converting the basic hydrazine moiety into a hydrochloride salt ties up the reactive lone pair, drastically raising the activation energy required for oxidative degradation[1]. This yields a free-flowing, crystalline solid that maintains its purity over extended storage periods without the strict need for inert atmosphere gloveboxes.

Toxicological Profile: Mitigating Hematotoxicity

The most critical operational disadvantage of phenylhydrazine is its severe toxicity profile. Phenylhydrazine is a potent hematotoxin. When absorbed, it penetrates the oxygen-binding site of hemoglobin, triggering a cascade of auto-oxidation that generates destructive superoxide and hydrogen peroxide radicals[2].

Mechanistic Causality of PHZ Toxicity:

  • Lipid Peroxidation: The generated reactive oxygen species (ROS) attack the lipid bilayer of red blood cells (RBCs), compromising membrane integrity[2].

  • Heinz Body Formation: ROS denature hemoglobin, causing it to precipitate as insoluble Heinz bodies, which leads to premature RBC destruction and severe hemolytic anemia[2].

While all hydrazine derivatives require careful handling, the bulky, electron-deficient indazole ring of (1H-Indazol-7-yl)-hydrazine, combined with its salt formulation, alters its biodistribution and redox potential, significantly mitigating the rapid, severe hemolytic pathways associated with the simple phenylhydrazine free base.

Pharmacological Value: Direct Incorporation of a Privileged Scaffold

In medicinal chemistry, the objective is rarely to synthesize a simple indole; it is to build complex, target-specific molecules. The indazole ring is universally recognized as a "privileged scaffold"[3].

Because the indazole core is structurally analogous to the purine ring of ATP, it acts as a highly effective competitive inhibitor in the ATP-binding pocket (hinge region) of various protein kinases, including Aurora kinases, VEGFR, and FGFR[4],[5]. By utilizing (1H-Indazol-7-yl)-hydrazine hydrochloride as the starting building block, researchers can directly install this critical pharmacophore in a single cyclization step, bypassing tedious multi-step scaffold hopping exercises.

G Indazole Indazole Scaffold (1H-Indazol-7-yl) Hbond Bidentate Hydrogen Bonding (N1 Donor / N2 Acceptor) Indazole->Hbond Enables Hinge Kinase Hinge Region (ATP Binding Site) Inhibition Targeted Kinase Inhibition (e.g., Aurora, VEGFR) Hinge->Inhibition Results in Hbond->Hinge Binds to

Caption: Logical flow of indazole-mediated kinase inhibition via ATP-site competitive binding.

Quantitative Comparison Summary

ParameterPhenylhydrazine (Free Base)(1H-Indazol-7-yl)-hydrazine HCl
Physical State Oily, volatile liquidCrystalline solid
Oxidative Stability Poor; auto-oxidizes rapidlyHigh; protonation protects lone pairs
Primary Toxicity Severe hematotoxicity (Hemolysis)[2]Standard irritant; lower volatility
Scaffold Value Yields basic indoles/pyrazolesYields ATP-mimetic indazole heterocycles[3]
Handling Requirements Strict inert atmosphere & fume hoodStandard benchtop weighing (with PPE)

Experimental Methodology: Self-Validating Fischer Indolization

The is a cornerstone reaction that converts aryl hydrazines and ketones into fused heterocycles via an acid-catalyzed[3,3]-sigmatropic rearrangement[6]. The following protocol utilizes (1H-Indazol-7-yl)-hydrazine hydrochloride to synthesize an indazole-fused heterocycle.

Why this protocol is self-validating: It incorporates specific physical cues (ammonia evolution) and analytical checkpoints (LC-MS mass shifts) that confirm the success of each mechanistic phase before proceeding.

Step-by-Step Protocol

Phase 1: Hydrazone Formation

  • Reagent Mixing: Suspend 1.0 equivalent of (1H-Indazol-7-yl)-hydrazine hydrochloride and 1.1 equivalents of the target ketone (e.g., cyclohexanone) in absolute ethanol.

  • Catalysis: Add 0.1 equivalents of glacial acetic acid. Causality: The mild acid facilitates the nucleophilic attack of the hydrazine on the carbonyl carbon while neutralizing the HCl salt to liberate the free hydrazine in situ.

  • Validation Checkpoint 1 (TLC & LC-MS): Reflux for 2 hours. Spot the reaction on a silica TLC plate. The disappearance of the ketone spot and the emergence of a new, highly UV-active spot indicates hydrazone formation. LC-MS must show a mass shift corresponding to

    
    .
    

Phase 2: [3,3]-Sigmatropic Rearrangement & Cyclization 4. Acid Addition: Evaporate the ethanol and resuspend the crude hydrazone in toluene. Add 2.0 equivalents of a Lewis acid (e.g.,


) or polyphosphoric acid (PPA). Causality: The strong acid protonates the enamine tautomer, lowering the activation energy for the critical carbon-carbon bond-forming [3,3]-sigmatropic shift[6].
5. Thermal Activation:  Heat the mixture to 90–110°C.
6. Validation Checkpoint 2 (Ammonia Evolution):  As the cyclic aminal intermediate collapses to form the final aromatic ring, ammonia (

) is expelled[6]. Suspend a piece of moist universal indicator paper above the condenser; a shift to a basic pH (blue/purple) physically validates that the final aromatization step is actively occurring.

Phase 3: Isolation 7. Quenching: Cool the reaction and quench with saturated aqueous


 to neutralize the acid catalyst. Extract with ethyl acetate, dry over 

, and concentrate to yield the crude indazole-fused product.

Workflow Step1 Step 1: Hydrazone Formation Mix Indazolylhydrazine HCl + Ketone in EtOH/AcOH Val1 Validation 1 LC-MS shows [M+H]+ minus H2O Step1->Val1 Step2 Step 2: Acid-Catalyzed Rearrangement Add Lewis Acid (e.g., BF3·OEt2) Heat to 100°C Val1->Step2 Step3 Step 3: Cyclization & Aromatization [3,3]-Sigmatropic Shift & NH3 Loss Step2->Step3 Val2 Validation 2 Moist pH paper detects NH3 gas evolution Step3->Val2 Step4 Step 4: Isolation Neutralize, Extract, and Purify Val2->Step4

Caption: Self-validating experimental workflow for indazole-fused Fischer indole synthesis.

References

1. - ResearchGate 2. - PharmaBlock 3. - Benchchem 4. - Alfa Chemistry 5. - NIH / PubMed 6. - Benchchem

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of (1H-Indazol-7-yl)-hydrazine hydrochloride

An In-depth Comparison and Methodological Validation for Assuring Compound Purity and Stoichiometry In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparison and Methodological Validation for Assuring Compound Purity and Stoichiometry

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific research. For heterocyclic compounds such as (1H-Indazol-7-yl)-hydrazine hydrochloride, a building block with significant potential in medicinal chemistry, unambiguous confirmation of its elemental composition is a critical checkpoint. This guide provides a comprehensive comparison of the elemental analysis data for (1H-Indazol-7-yl)-hydrazine hydrochloride against relevant chemical analogs, supported by a detailed experimental protocol for its determination.

The Imperative of Elemental Analysis in Synthetic Chemistry

Elemental analysis, a fundamental technique in analytical chemistry, serves as a powerful tool for verifying the empirical formula of a synthesized compound. By quantifying the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can corroborate the expected atomic composition, thereby providing strong evidence for the successful synthesis and purity of the target molecule. For hydrochloride salts, the absence of chlorine in the analysis of C, H, and N, with the remaining percentage attributed to it, further validates the salt's formation.

Comparative Elemental Analysis: Theoretical vs. Experimental

CompoundMolecular FormulaTheoretical C (%)Theoretical H (%)Theoretical N (%)Experimental C (%)Experimental H (%)Experimental N (%)Source
(1H-Indazol-7-yl)-hydrazine hydrochlorideC₇H₉ClN₄45.544.9130.35Not AvailableNot AvailableNot AvailableN/A
Phenylhydrazine hydrochlorideC₆H₉ClN₂49.836.2719.37Not AvailableNot AvailableNot AvailableN/A
1H-Indazole hydrochlorideC₇H₇ClN₂54.384.5618.12Not AvailableNot AvailableNot Available[1]
5-Nitro-1H-indazoleC₇H₅N₃O₂51.543.0925.7651.853.1525.54[2]

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data. The theoretical values are calculated based on the molecular formulas. The experimental data for 5-Nitro-1H-indazole is sourced from a peer-reviewed publication and serves as a reference for the expected margin of error in experimental results.[2]

The data presented in Table 1 underscores the importance of elemental analysis in distinguishing between structurally similar compounds. The distinct theoretical percentages of C, H, and N for each compound provide a unique fingerprint for its identification. The experimental values for 5-Nitro-1H-indazole demonstrate a close correlation with the theoretical percentages, with deviations well within the generally accepted tolerance of ±0.4%.[3] This level of accuracy provides a high degree of confidence in the compound's identity and purity.

Experimental Protocol: CHN Combustion Analysis

The determination of carbon, hydrogen, and nitrogen content is typically performed using an automated elemental analyzer based on the principle of combustion analysis. This method involves the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products (CO₂, H₂O, and N₂).

Workflow for CHN Elemental Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogeneous Sample (2-3 mg) Weigh Weighing Sample->Weigh Encapsulate Encapsulation (Tin Capsule) Weigh->Encapsulate Combustion Combustion (~1000°C, O₂ Stream) Encapsulate->Combustion Reduction Reduction (CuO/Pt) Combustion->Reduction Separation Gas Chromatography Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of %C, %H, %N Integration->Calculation Report Final Report Calculation->Report

Sources

Validation

Spectroscopic Identification and Quantification of (1H-Indazol-7-yl)-hydrazine HCl Impurities: A Comparative Guide

Executive Summary (1H-Indazol-7-yl)-hydrazine hydrochloride is a critical, highly reactive intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including various kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1H-Indazol-7-yl)-hydrazine hydrochloride is a critical, highly reactive intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including various kinase inhibitors. However, the presence of the hydrazine moiety classifies it as a Potential Genotoxic Impurity (PGI). Regulatory frameworks demand rigorous control of PGIs to ensure patient safety. This guide provides an in-depth, objective comparison of spectroscopic techniques used to identify, elucidate, and quantify this specific impurity, bridging the gap between regulatory compliance and analytical chemistry.

The Analytical Challenge: Causality Behind the Methods

Analyzing (1H-Indazol-7-yl)-hydrazine HCl presents a unique intersection of chemical and regulatory challenges. Understanding why standard methods fail is critical to selecting the right spectroscopic approach:

  • Regulatory Stringency (The "Why" for Sensitivity): Under the ICH M7 guideline, DNA-reactive (mutagenic) impurities must be controlled at or below the Threshold of Toxicological Concern (TTC)[1]. For a standard lifetime exposure, this limit is 1.5 µ g/day . Depending on the API's daily dose, this often translates to required Limits of Detection (LOD) in the low parts-per-million (ppm) or even parts-per-billion (ppb) range.

  • Chemical Polarity & Instability (The "Why" for Derivatization): Hydrazines are highly polar and act as strong reducing agents. In standard reverse-phase chromatography (C18 columns), they exhibit poor retention, eluting in the void volume where API matrix suppression is most severe. Furthermore, free hydrazines are prone to rapid auto-oxidation in solution[2].

  • Optical Properties (The "Why" for Wavelength Shifting): While the indazole ring provides baseline UV absorbance, the overall molecule lacks a distinct, strong chromophore in the visible range. Direct UV detection typically occurs between 210–250 nm—a region heavily crowded by the absorption of the parent API, leading to insurmountable matrix interference[3].

To overcome these hurdles, analysts must utilize either the extreme mass-specificity of LC-MS/MS or employ Chemical Derivatization to alter the impurity's physical and optical properties prior to UV-Vis detection.

Decision Matrix: Selecting the Right Technique

TechniqueSelection Start Impurity Profiling: (1H-Indazol-7-yl)-hydrazine HCl Goal Primary Analytical Objective? Start->Goal Trace Trace Quantification (ICH M7 Genotoxic Limits) Goal->Trace ppm/ppb levels Bulk Structural Elucidation (ICH Q3A General Limits) Goal->Bulk >0.05% levels LCMS LC-MS/MS (MRM) LOD: <1 ppm High Specificity Trace->LCMS HPLCUV HPLC-UV (Derivatized) LOD: ~1-5 ppm Cost-Effective Trace->HPLCUV NMR NMR (1D / 2D) Isomeric Differentiation (e.g., 7-yl vs 5-yl) Bulk->NMR FTIR FT-IR Spectroscopy Functional Group ID (N-N, N-H stretches) Bulk->FTIR

Caption: Decision matrix for selecting spectroscopic techniques based on regulatory impurity thresholds.

Comparative Analysis of Spectroscopic Techniques

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Mechanism: Utilizes Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM). The mass spectrometer isolates the precursor ion of (1H-Indazol-7-yl)-hydrazine and monitors specific product ions generated via collision-induced dissociation.

  • Performance: The gold standard for trace PGI analysis. It provides unparalleled sensitivity and specificity, bypassing optical matrix interference entirely[4].

  • Drawbacks: High instrument cost, requirement for highly trained personnel, and potential for ion suppression if the API co-elutes with the impurity.

HPLC-UV/Vis with Chemical Derivatization
  • Mechanism: The primary amine of the hydrazine moiety is reacted with an aldehyde—such as 5-nitro-2-furaldehyde (NFA) or p-dimethylaminobenzaldehyde (p-DMAB)—under acidic conditions to form a highly conjugated hydrazone[5].

  • Performance: This reaction is transformative. It stabilizes the molecule, increases its hydrophobicity (allowing strong retention on C18 columns), and shifts the

    
     to the visible region (e.g., 406 nm or 458 nm). This completely isolates the impurity's signal from the API's UV absorption window[2].
    
  • Drawbacks: Requires a 30-40 minute sample preparation step and careful control of reaction pH and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mechanism: 1D (

    
    H, 
    
    
    
    C) and 2D (HSQC, HMBC) NMR spectroscopy.
  • Performance: NMR is the absolute arbiter for structural elucidation. If an unknown impurity breaches the ICH Q3A identification threshold (typically 0.10% or 0.05% depending on dose)[6], NMR is required to confirm regiochemistry. For example, 2D HMBC is essential to prove the hydrazine is attached at the 7-position of the indazole ring rather than the 5-position or 6-position.

  • Drawbacks: Inherently low sensitivity; cannot be used for trace (ppm) quantification in a bulk API matrix.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Mechanism: Measures vibrational transitions of molecular bonds.

  • Performance: Provides rapid, orthogonal confirmation of functional groups in isolated bulk impurities. Key diagnostic bands include the N-N stretch (~1000–1100 cm

    
    ) and N-H stretches (~3200–3400 cm
    
    
    
    ).
  • Drawbacks: Strictly qualitative in complex mixtures; useless for trace analysis.

Quantitative Data Comparison

The following table synthesizes experimental performance metrics for the quantification of hydrazine-based impurities across different spectroscopic platforms.

ParameterLC-MS/MS (Direct MRM)HPLC-UV/Vis (Derivatized)NMR (1D

H)
FT-IR
Limit of Detection (LOD) 0.1 – 0.5 ppm1.0 – 5.0 ppm> 1000 ppm (0.1%)> 50,000 ppm (5%)
Limit of Quantitation (LOQ) 0.5 – 1.0 ppm3.0 – 10.0 ppm> 5000 ppm (0.5%)N/A
Linearity Range 0.5 – 100 ppm3.0 – 200 ppmN/AN/A
Matrix Interference Moderate (Ion Suppression)Low (Shifted

)
High (Signal Overlap)High
Primary Regulatory Use ICH M7 (Genotoxic Limits)ICH M7 (Genotoxic Limits)ICH Q3A (Structure ID)Orthogonal ID
Relative Cost / Sample HighLowVery HighVery Low

Experimental Workflows: Self-Validating Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing internal system suitability criteria.

Protocol A: Trace Quantification via Derivatization-Assisted HPLC-UV/Vis

This cost-effective protocol is ideal for routine batch release testing where matrix interference is high.

  • Reagent Preparation: Prepare a 2 mM solution of 5-nitro-2-furaldehyde (NFA) in a 50 mM ammonium acetate buffer adjusted to pH 5.0[5].

  • Sample Derivatization: Dissolve 50 mg of the API containing the (1H-Indazol-7-yl)-hydrazine HCl impurity in 5 mL of the NFA reagent solution.

  • Reaction Incubation: Incubate the mixture in a water bath at 60°C for 40 minutes to ensure complete conversion of the hydrazine to the corresponding hydrazone derivative. Quench in an ice bath.

  • Chromatographic Separation:

    • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: UV-Vis at

      
       = 406 nm.
      
  • Self-Validation (System Suitability):

    • Inject a 5 ppm standard of derivatized (1H-Indazol-7-yl)-hydrazine six times.

    • Pass Criteria: The %RSD of the peak area must be

      
       2.0%. The resolution (
      
      
      
      ) between the derivatized impurity and any neighboring API degradation peaks must be
      
      
      2.0.
Protocol B: Direct Trace Analysis via LC-MS/MS (MRM)

This protocol is utilized when the required TTC dictates an LOD below 1 ppm, necessitating mass spectrometry.

  • Sample Preparation: Accurately weigh 100 mg of API and dissolve in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to prevent auto-oxidation of the free hydrazine.

  • Chromatographic Separation:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (100 mm × 2.1 mm, 1.7 µm) to ensure retention of the highly polar underivatized hydrazine[3].

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization in Positive mode (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for (1H-Indazol-7-yl)-hydrazine (e.g.,

      
      
      
      
      
      specific indazole fragment).
  • Self-Validation (System Suitability):

    • Perform a spike-recovery test at the LOQ level (e.g., 0.5 ppm).

    • Pass Criteria: Signal-to-Noise (S/N) ratio must be

      
       10 for the LOQ injection. Spike recovery must fall within 80% – 120% to confirm the absence of severe API ion suppression.
      

Conclusion

The spectroscopic identification and quantification of (1H-Indazol-7-yl)-hydrazine HCl is dictated entirely by the analytical objective. If the goal is structural elucidation of a bulk degradation product per ICH Q3A, NMR and FT-IR are the definitive tools. However, because this molecule is a known PGI, regulatory compliance under ICH M7 almost always requires trace quantification. Here, analysts must weigh the extreme sensitivity and high cost of LC-MS/MS against the robust, matrix-bypassing, and cost-effective nature of Derivatization-Assisted HPLC-UV/Vis . For routine manufacturing QA/QC, the derivatization route often provides the most reliable self-validating workflow.

References

  • ICH Topic Q3A (R2)
  • ICH M7 Assessment and control of DNA reactive (mutagenic)
  • A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials ResearchGate URL
  • Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde ResearchGate URL
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds Chromatography Online URL

Sources

Comparative

Comparative Stability of Indazolyl Hydrazine Salts vs. Free Bases: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: API Solid-State Chemistry, Physicochemical Stability, and Formulation Strategy Executive Summary In medicinal chemistry, the ind...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: API Solid-State Chemistry, Physicochemical Stability, and Formulation Strategy

Executive Summary

In medicinal chemistry, the indazolyl hydrazine pharmacophore is a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutic agents. However, handling this moiety presents significant physicochemical challenges. Free base hydrazines are notoriously unstable, prone to rapid auto-oxidation, disproportionation, and moisture-induced degradation. Converting these free bases into their corresponding salts (e.g., hydrochlorides) is a critical step in drug development to ensure Active Pharmaceutical Ingredient (API) integrity, improve solid-state packing, and extend shelf life.

This guide objectively compares the physical and chemical stability of indazolyl hydrazine free bases against their hydrochloride salts, providing mechanistic insights and self-validating experimental protocols to guide your formulation strategy.

The Chemistry of Instability: Mechanistic Causality

The inherent instability of the indazolyl hydrazine free base is fundamentally an issue of electron density. The terminal nitrogen of the hydrazine moiety possesses a highly accessible lone pair.

In the presence of atmospheric oxygen and trace transition metals (such as Cu²⁺ or Fe³⁺),1[1]. This initial oxidation triggers a radical cascade that leads to the cleavage of the N-N bond, the release of nitrogen gas, and the formation of inactive indazole dimers or polymeric degradants[2].

Conversely,3[3]. Protonation of the terminal amine withdraws electron density from the hydrazine system. This thermodynamic shift raises the oxidation potential of the molecule, effectively neutralizing its susceptibility to auto-oxidation and 4[4].

Mechanism FreeBase Indazolyl Hydrazine (Free Base) O2 O2 / Trace Metals (Cu2+, Fe3+) FreeBase->O2 High Electron Density Protonation Protonation of Terminal Amine FreeBase->Protonation + HCl Salt Indazolyl Hydrazine (HCl Salt) Stable Stable Solid-State Resistant to Oxidation Salt->Stable Low Electron Density Radical Diazinyl Radical Intermediate O2->Radical Auto-oxidation Degradation Degradation Products (Indazole, N2, Dimers) Radical->Degradation Radical Cascade Protonation->Salt

Fig 1: Oxidative degradation pathway of hydrazine free bases vs. stabilization via salt formation.

Comparative Data Analysis

To objectively evaluate the performance of both forms, accelerated stability testing and forced oxidative degradation studies were conducted. The quantitative data below highlights the stark contrast in API viability over time.

Table 1: Accelerated Solid-State Stability (40°C / 75% RH)

Samples stored in open glass vials to maximize environmental exposure.

Time PointFree Base Purity (HPLC %)HCl Salt Purity (HPLC %)Primary Physical Observation
Day 0 99.2%99.8%White crystalline powder (both)
Day 7 94.5%99.7%Free base exhibits yellowing
Day 14 88.1%99.6%Free base clumping (hygroscopic)
Day 30 76.4%99.5%Free base brown/severely degraded
Table 2: Solution-State Oxidative Stress (3% H₂O₂, 24h at 25°C)

Designed to force the radical cleavage pathway.

Compound FormInitial PurityPost-Oxidation PurityDominant Degradation Pathway
Free Base 99.2%41.3%Radical cleavage, N₂ loss, dimerization
HCl Salt 99.8%94.1%Trace N-oxidation (hydrazine intact)

Self-Validating Experimental Protocols

The following methodologies provide a robust framework for synthesizing the salt and validating its stability. Every protocol is designed as a closed-loop system, ensuring that data integrity is self-verified through internal checkpoints.

Workflow SamplePrep Sample Prep (Base vs Salt) Conditions Accelerated Aging (40°C / 75% RH) SamplePrep->Conditions Sampling Time-Point Sampling (Days 0, 7, 14, 30) Conditions->Sampling Analysis HPLC-UV/MS (Purity Check) Sampling->Analysis Data Stability Profile Generation Analysis->Data

Fig 2: Experimental workflow for comparative accelerated stability testing of hydrazine compounds.

Protocol A: Controlled Salt Formation (Hydrochloride)
  • Dissolution under Inert Atmosphere: Dissolve the crude indazolyl hydrazine free base in anhydrous tetrahydrofuran (THF) under a continuous argon purge.

    • Causality Checkpoint: Argon displaces dissolved oxygen, preventing premature auto-oxidation of the highly reactive free base during the solvation phase[2].

  • Acid Addition: Perform a dropwise addition of 1.2 equivalents of anhydrous ethereal HCl at 0°C.

    • Causality Checkpoint: Using anhydrous HCl prevents hydrolytic side reactions. The low temperature controls the exothermic protonation, minimizing thermal degradation[4].

  • Isolation and Washing: Filter the precipitated salt under vacuum and wash thoroughly with cold, anhydrous diethyl ether.

  • Self-Validation Metric (Titration & Yield): This protocol validates itself via mass balance and chloride titration. A theoretical yield of >90% coupled with an argentometric titration (AgNO₃) confirming a strict 1:1 stoichiometric chloride ratio ensures the salt was fully formed without co-precipitating unreacted free base[3].

Protocol B: Stability-Indicating Forced Degradation Assay
  • Sample Preparation: Prepare 1 mg/mL solutions of both the free base and the HCl salt in a 50:50 Acetonitrile:Water mixture.

  • Accelerated Aging: Expose the samples to 40°C / 75% Relative Humidity (RH) in a controlled environmental chamber for 30 days.

    • Causality Checkpoint: These specific parameters simulate long-term shelf-life stress, accelerating kinetic degradation pathways (like dimerization and hydrolysis) to measurable rates within a condensed 1-month window.

  • HPLC-UV/MS Analysis: Analyze aliquots at Days 0, 7, 14, and 30 using a reverse-phase C18 column.

  • Self-Validation Metric (Mass Balance): The assay must achieve a mass balance of 100% ± 2%. The sum of the integrated area of the parent API peak and all emergent degradant peaks must equal the initial Day 0 parent peak area. If the balance falls below 98%, it indicates the formation of undetected volatile degradants (e.g., N₂ gas release from radical cleavage), prompting immediate MS/MS headspace analysis[1].

Conclusion & Formulation Implications

The comparative data unequivocally demonstrates that the free base form of indazolyl hydrazine is unsuitable for long-term API storage or formulation due to its severe vulnerability to oxidative and thermal degradation. Salt formation—specifically the hydrochloride salt—effectively neutralizes the electron-rich hydrazine moiety, shifting its redox potential and granting excellent solid-state stability. For drug development professionals, selecting the salt form early in the preclinical pipeline is mandatory to prevent costly downstream reformulation, ensure reproducible dosing, and maintain rigorous safety profiles.

References

1.[1] Manufacture of Pure Hydralazine Salts - Google Patents Source: google.com URL:

2.[2] Oxidation of Hydrazine in Aqueous Solutions - DTIC Source: dtic.mil URL:

3.[3] (4-Methoxyphenyl)hydrazine hydrochloride, 98% - Benchchem Source: benchchem.com URL:

4.[4] Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: nih.gov URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1H-Indazol-7-yl)-hydrazine hydrochloride

Critical Hazard Profile & Risk Assessment Compound: (1H-Indazol-7-yl)-hydrazine hydrochloride CAS: 2602564-53-2 (Representative) Chemical Class: Aryl Hydrazine Salt Handling this compound requires a synthesis of protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Hazard Profile & Risk Assessment

Compound: (1H-Indazol-7-yl)-hydrazine hydrochloride CAS: 2602564-53-2 (Representative) Chemical Class: Aryl Hydrazine Salt

Handling this compound requires a synthesis of protocols for highly toxic hydrazines and pharmacologically active indazoles . While the hydrochloride salt form reduces volatility compared to the free base, it introduces a significant inhalation dust hazard that can lead to rapid systemic absorption.

Core Hazards (GHS Classification Basis)
  • Acute Toxicity (Oral/Dermal/Inhalation): Hydrazines are potent hepatotoxins and neurotoxins. Inhalation of dust can cause immediate respiratory irritation and delayed pulmonary edema.

  • Carcinogenicity (Category 1B): Aryl hydrazines are established genotoxic carcinogens.

  • Skin Sensitization: High potential for allergic contact dermatitis.

  • Reactivity: As a reducing agent, it reacts violently with strong oxidizers (peroxides, permanganates) and can form shock-sensitive heavy metal complexes.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent all routes of exposure. Standard nitrile gloves are insufficient for prolonged contact with hydrazine solutions.

Protection ZoneEquipment StandardTechnical Justification
Hand (Primary) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or High-Grade Nitrile (>8 mil) Hydrazines have high permeation rates. Laminate films provide >8-hour breakthrough protection against hydrazine solutions, whereas standard nitrile may fail in <15 mins if wet.
Respiratory P100/N100 Respirator (if outside hood)or PAPR for >1g handling.The HCl salt is a fine, electrostatic powder. Surgical masks provide zero protection against these carcinogenic particulates.
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate due to the corrosive nature of the salt upon contact with moist mucous membranes.
Body Tyvek® Lab Coat (Disposable) + Chemical Apron Cotton coats absorb liquids and retain toxic dust. Disposable Tyvek ensures no contamination leaves the lab.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Eliminate dust generation and prevent surface contamination.[1]

  • Engineering Control: All operations must occur within a certified Class II Type A2 Biosafety Cabinet or a chemical fume hood with a face velocity of 100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing. Hydrazine salts are often static-prone, causing "fly-away" powder.

  • Solubilization:

    • Solvent Choice: DMSO or Methanol (Avoid ketones like Acetone, which can form hydrazones, altering the chemical identity).

    • Procedure: Add solvent to the vial before removing the substance if possible (septum puncture). If weighing is required, cover the balance with a disposable analytical mat.

Protocol B: Decontamination & Spill Response

The "Bleach Method" Warning: While bleach (sodium hypochlorite) neutralizes hydrazines, the reaction is exothermic and produces nitrogen gas. For substituted aryl hydrazines, incomplete oxidation can produce toxic azo/azide byproducts.

Recommended Decon Solution:

  • Preparation: 5% Calcium Hypochlorite (aqueous) OR commercial "Hydrazine Neutralizer."

  • Application:

    • Cover spill with wet absorbent pads (to prevent dust).

    • Apply neutralizer from the outside in.

    • Allow 20-minute contact time.

    • Test pH (aim for neutral) before final cleanup.

Visualizations

Figure 1: Safe Handling Workflow (Engineering Controls)

This diagram outlines the logical flow of material to minimize exposure risk.

HandlingWorkflow Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (-20°C, Desiccated, Inert Gas) Receipt->Storage Log In Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/MeOH - No Ketones) Weighing->Solubilization Dissolve Immediately Waste Waste Segregation (High Hazard Stream) Weighing->Waste Contaminated Solids Experiment Experimental Use (Closed System) Solubilization->Experiment Transfer via Syringe Experiment->Waste Quench

Caption: Operational workflow emphasizing immediate solubilization to reduce dust exposure risks.

Figure 2: Decontamination Decision Tree

Logic flow for determining the correct response to a spill.

DeconTree Spill Spill Detected Type Is it Solid (Powder) or Liquid? Spill->Type Solid Solid Spill Type->Solid Liquid Liquid Spill Type->Liquid ActionSolid Cover with Wet Pad (Do NOT Sweep) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Neutralize Apply 5% Ca(OCl)2 (Allow 20 min) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Dispose as Hazardous Waste (Do NOT Trash) Neutralize->Disposal

Caption: Decision matrix for spills. Note: Never dry sweep hydrazine salts due to inhalation risk.

Disposal & Waste Management

Never dispose of hydrazine derivatives down the drain.[1] They are toxic to aquatic life (H410) and persist in water supplies.

  • Segregation: Create a specific satellite accumulation container labeled "TOXIC: HYDRAZINE WASTE" . Do not mix with general organic solvents, especially ketones or aldehydes.

  • Quenching: For small experimental aliquots, quench with excess dilute bleach in the fume hood before adding to the waste container.

  • Container: Use HDPE containers. Avoid metal containers as hydrazines can reduce metal ions, potentially compromising the container integrity over time.

References

  • PubChem. Hydrazine Safety Profile and Toxicity Data. National Library of Medicine. Available at: [Link]

  • Skagit County. Chemical Compatibility Guide for Gloves.[2] Available at: [Link]

  • UCLA Environment, Health & Safety.Standard Operating Procedure: Hydrazine and its Salts. (General grounding for hydrazine salt protocols).

Sources

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